Product packaging for Hydroxy Atrazine-d5(Cat. No.:)

Hydroxy Atrazine-d5

Cat. No.: B1436819
M. Wt: 202.27 g/mol
InChI Key: NFMIMWNQWAWNDW-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy Atrazine-d5 is a deuterium-labeled stable isotope of Hydroxy Atrazine, a major metabolite of the chlorotriazine herbicide atrazine. With a molecular formula of C8H10D5N5O and a molecular weight of 202.27 g/mol, this compound is specifically designed for use as an internal standard in analytical chemistry. The incorporation of five deuterium atoms ([2H]) enables its reliable application in mass spectrometry-based methods, facilitating the precise quantification and tracing of atrazine and its metabolites in complex environmental and biological samples. Researchers utilize this compound to study the environmental fate, transport, and advanced degradation processes of the widely used herbicide atrazine. Its role is critical in efforts to monitor water quality and develop efficient remediation technologies, such as advanced oxidation processes, for this persistent organic pollutant. This product is intended for research use only and is not approved for human or veterinary diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N5O B1436819 Hydroxy Atrazine-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIMWNQWAWNDW-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=O)NC(=N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Isotopic Purity of Hydroxy Atrazine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Hydroxy Atrazine-d5. This deuterated analog of a primary atrazine metabolite serves as a crucial internal standard for quantitative analysis in environmental monitoring, metabolic studies, and agricultural research. The methodologies outlined are based on established principles of triazine chemistry and isotopic analysis.

Introduction

This compound (4-(ethylamino-d5)-6-(isopropylamino)-1,3,5-triazin-2-ol) is an isotopically labeled form of Hydroxy Atrazine, a significant degradation product of the widely used herbicide, Atrazine.[1] The incorporation of five deuterium atoms into the ethyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods such as GC-MS and LC-MS.[2][3] Its use allows for accurate correction of analyte loss during sample preparation and instrumental analysis. The molecular formula for this compound is C₈H₁₀D₅N₅O.[4]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the deuterated precursor, Atrazine-d5, followed by its hydrolysis to yield the final product.

Synthesis of Atrazine-d5 (2-chloro-4-(ethylamino-d5)-6-(isopropylamino)-s-triazine)

The synthesis of Atrazine-d5 follows the general principle of sequential nucleophilic substitution on a cyanuric chloride core. This method takes advantage of the decreasing reactivity of the chlorine atoms on the triazine ring with each successive substitution, allowing for a controlled, stepwise addition of different amines.

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cyanuric chloride dissolved in a suitable solvent such as toluene or acetone. The flask is cooled to 0-5 °C in an ice bath.

  • First Nucleophilic Substitution: A solution of isopropylamine in the same solvent is added dropwise to the stirred solution of cyanuric chloride, maintaining the temperature below 5 °C. An aqueous solution of a base, such as sodium hydroxide, is added concurrently to neutralize the liberated hydrochloric acid. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Second Nucleophilic Substitution: Upon completion of the first substitution, a solution of ethylamine-d5 is added dropwise to the reaction mixture. The temperature is gradually raised and maintained at a specific level (e.g., 40-50 °C) to facilitate the second substitution. Again, a base is used to neutralize the HCl produced.

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude Atrazine-d5. The product can be further purified by recrystallization or column chromatography.

Hydrolysis of Atrazine-d5 to this compound

The conversion of Atrazine-d5 to this compound involves the hydrolysis of the remaining chlorine atom on the triazine ring to a hydroxyl group. This can be achieved through acidic, basic, or enzymatic hydrolysis.

Experimental Protocol (Acid Hydrolysis):

  • Reaction Setup: The purified Atrazine-d5 is dissolved in a suitable solvent, and a strong acid, such as hydrochloric acid, is added.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period. The progress of the hydrolysis is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. It is important to note that actual yields may vary depending on the specific reaction conditions and scale of the synthesis.

StepParameterValue
Atrazine-d5 Synthesis
Molar Ratio (Cyanuric Chloride:Isopropylamine:Ethylamine-d5)1 : 1.1 : 1.1
Reaction Temperature (First Substitution)0-5 °C
Reaction Temperature (Second Substitution)40-50 °C
Typical Yield85-95%
Hydrolysis
Acid Concentration1 M HCl
Reaction TemperatureReflux
Typical Yield90-98%

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Mass Spectrometry Analysis

Experimental Protocol:

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Instrumentation: The sample is analyzed using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Mass spectra are acquired in full scan mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species.

  • Data Analysis: The isotopic distribution is determined by examining the relative intensities of the ion peaks corresponding to the different isotopologues (d0 to d5). The isotopic purity is calculated based on the relative abundance of the d5 peak compared to the other isotopologues.

NMR Spectroscopy Analysis

Experimental Protocol:

  • Sample Preparation: A sample of the synthesized this compound is dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: In the ¹H NMR spectrum, the absence or significant reduction of the signals corresponding to the ethyl group protons confirms successful deuteration. The integration of any residual proton signals can be used to estimate the degree of deuteration. ²H NMR can also be used to directly observe the deuterium signals.

Quantitative Isotopic Purity Data

The following table presents a hypothetical isotopic distribution for a batch of synthesized this compound. The actual distribution must be determined experimentally for each batch.

IsotopologueMassRelative Abundance (%)
d0 (Unlabeled)197.1< 0.1
d1198.10.2
d2199.10.5
d3200.21.0
d4201.22.5
d5 (Desired) 202.2 95.7

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and isotopic purity analysis of this compound.

Synthesis_Workflow cluster_0 Step 1: Atrazine-d5 Synthesis cluster_1 Step 2: Hydrolysis Cyanuric_Chloride Cyanuric Chloride in Toluene Add_Isopropylamine Add Isopropylamine (0-5 °C) Cyanuric_Chloride->Add_Isopropylamine Isopropylamine Isopropylamine Isopropylamine->Add_Isopropylamine Intermediate 2,4-dichloro-6-(isopropylamino) -s-triazine Add_Isopropylamine->Intermediate Add_Ethylamine_d5 Add Ethylamine-d5 (40-50 °C) Intermediate->Add_Ethylamine_d5 Ethylamine_d5 Ethylamine-d5 Ethylamine_d5->Add_Ethylamine_d5 Atrazine_d5 Crude Atrazine-d5 Add_Ethylamine_d5->Atrazine_d5 Purification_1 Purification (Recrystallization/ Chromatography) Atrazine_d5->Purification_1 Purified_Atrazine_d5 Purified Atrazine-d5 Purification_1->Purified_Atrazine_d5 Acid_Hydrolysis Acid Hydrolysis (Reflux) Purified_Atrazine_d5->Acid_Hydrolysis Crude_Hydroxy_Atrazine_d5 Crude this compound Acid_Hydrolysis->Crude_Hydroxy_Atrazine_d5 Purification_2 Purification (Recrystallization) Crude_Hydroxy_Atrazine_d5->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Synthesis workflow for this compound.

Purity_Analysis_Workflow cluster_0 Mass Spectrometry Analysis cluster_1 NMR Spectroscopy Analysis Start This compound Sample Sample_Prep_MS Prepare Dilute Solution Start->Sample_Prep_MS Sample_Prep_NMR Dissolve in Deuterated Solvent Start->Sample_Prep_NMR HRMS_Analysis Analyze by ESI-HRMS (Full Scan Mode) Sample_Prep_MS->HRMS_Analysis Data_Analysis_MS Determine Isotopic Distribution and Relative Abundances HRMS_Analysis->Data_Analysis_MS Purity_MS Isotopic Purity (%) Data_Analysis_MS->Purity_MS Final_Report Certificate of Analysis Purity_MS->Final_Report NMR_Acquisition Acquire 1H and 13C NMR Spectra Sample_Prep_NMR->NMR_Acquisition Data_Analysis_NMR Confirm Deuteration Site and Estimate Purity NMR_Acquisition->Data_Analysis_NMR Confirmation Structural Confirmation Data_Analysis_NMR->Confirmation Confirmation->Final_Report

Caption: Isotopic purity analysis workflow.

References

Characterization of Hydroxy Atrazine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the Hydroxy Atrazine-d5 analytical standard. It includes key physicochemical data, detailed experimental protocols for its analysis, and visual workflows to support its application in research and development. This compound serves as a crucial internal standard for the accurate quantification of Hydroxy Atrazine, a major metabolite of the widely used herbicide Atrazine. Its deuterated form ensures that its chemical and physical behaviors are nearly identical to the non-labeled analyte, with the exception of a distinct mass difference, making it ideal for mass spectrometry-based quantification.[1]

Physicochemical and Structural Characterization

This compound is the stable isotope-labeled version of Hydroxy Atrazine, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This substitution provides a distinct mass shift, essential for its use as an internal standard, without significantly altering its chemical properties or chromatographic retention time.

Core Properties

The fundamental properties of this compound are summarized below. These data are critical for sample preparation, analytical method development, and accurate mass determination.

PropertyValueReference
Analyte Name Atrazine-2-hydroxy-d5; 4-(Ethylamino-d5)-6-(isopropylamino)-s-triazin-2-ol[2][3]
CAS Number 1276197-25-1[2][4]
Unlabeled CAS Number 2163-68-0
Molecular Formula C₈H₁₀D₅N₅O
Molecular Weight 202.27 g/mol
Exact Mass 202.159 Da
IUPAC Name 4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-ol
SIL Type Deuterium
Molecular Structure Visualization

The structure of this compound is based on a triazine ring, with isopropylamino, deuterated ethylamino, and hydroxyl functional groups. The diagram below highlights the positions of the five deuterium atoms.

Caption: Molecular structure of this compound.

Analytical Methodologies

The characterization and quantification of this compound are primarily achieved through chromatographic techniques coupled with mass spectrometry. Nuclear Magnetic Resonance spectroscopy is also valuable for confirming the identity and isotopic purity of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of Hydroxy Atrazine and its deuterated internal standard in complex matrices due to its high sensitivity and selectivity.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a graphitized carbon-black or suitable polymeric SPE cartridge with the appropriate solvent (e.g., dichloromethane/methanol followed by ethyl acetate).

    • Load the aqueous sample, to which a known concentration of this compound internal standard has been added.

    • Wash the cartridge to remove interferences (e.g., with water).

    • Elute the analytes with a solvent mixture such as ethyl acetate followed by dichloromethane/methanol (7:3, v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and capillary voltage for maximum signal intensity.

The following table outlines the predicted MRM transitions for both the analyte and the internal standard. The quantifier ion is typically the most abundant fragment, while the qualifier ion serves for confirmation.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Hydroxy Atrazine198.1156.1114.1
This compound 203.2 161.1 114.1

Note: Product ions are predicted based on common fragmentation pathways of the atrazine structure. The fragment containing the deuterated ethyl group will show a +5 Da shift.

Sample Biological or Environmental Sample Spike Spike with known amount of this compound (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) (Concentration & Cleanup) Spike->SPE Elute Elution & Reconstitution SPE->Elute Inject Inject into LC-MS/MS System Elute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Quant Quantification (Analyte/IS Peak Area Ratio) MS->Quant

Caption: Workflow for quantification using this compound IS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for atrazine metabolite analysis, often requiring derivatization of polar analytes like Hydroxy Atrazine to increase their volatility.

  • Sample Preparation and Derivatization:

    • Extract analytes from the sample matrix using a suitable solvent or SPE as described in section 2.1.

    • Evaporate the solvent.

    • Perform a derivatization step, such as silylation, to convert the polar hydroxyl and amine groups into less polar silyl ethers and amines, making them suitable for GC analysis.

  • GC Conditions:

    • Column: DB-5ms or similar non-polar capillary column.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 50°C, hold for 1 min, then ramp at 6°C/min to 280°C and hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for the derivatized analyte and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and verify the position and extent of deuterium labeling.

  • Sample Preparation: Dissolve an accurate weight of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals and compare the spectrum to that of the non-labeled Hydroxy Atrazine standard. The signals corresponding to the ethyl group protons will be absent in the spectrum of the d5-labeled compound.

The ¹H NMR spectrum of this compound is expected to show signals only for the non-deuterated protons.

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH₃~1.2Doublet6H
Isopropyl -CH~4.1Septet1H
Amine -NH (isopropyl)~7.0 - 8.0Broad Singlet1H
Amine -NH (ethyl)~7.0 - 8.0Broad Singlet1H
Ethyl -CH₂-CD₃ Absent - -
Ethyl -CD₂-CH₃ Absent - -

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis and Quality Control Workflow

The synthesis of this compound typically involves a multi-step process starting from cyanuric chloride and incorporating the deuterated ethylamino group. Rigorous quality control is essential to ensure its suitability as an analytical standard.

cluster_synthesis Synthesis Pathway cluster_qc Quality Control start Cyanuric Chloride + Isopropylamine intermediate Mono-substituted Intermediate start->intermediate final_reagent + Ethylamine-d5 intermediate->final_reagent product Atrazine-d5 final_reagent->product hydrolysis Controlled Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product purity Purity Check (LC-UV, HPLC) final_product->purity identity Identity Confirmation (MS, NMR) purity->identity iso Isotopic Enrichment (Mass Spectrometry) identity->iso quant Quantitative Analysis (qNMR, Assay) iso->quant

References

An In-depth Technical Guide to the Stability and Storage of Hydroxy Atrazine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Hydroxy Atrazine-d5, a deuterated stable isotope-labeled derivative of Hydroxyatrazine. As a critical internal standard in analytical chemistry, particularly for environmental monitoring and metabolic studies of the herbicide Atrazine, understanding its stability is paramount for ensuring accurate and reproducible experimental results.

Introduction to this compound

This compound is a synthetic isotopologue of Hydroxyatrazine, a major metabolite of the widely used herbicide, Atrazine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for quantification by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical structure is similar to Hydroxyatrazine, with five deuterium atoms replacing hydrogen atoms on the ethylamino side chain.

Stability of this compound

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from the general principles governing deuterated standards and the known degradation pathways of its parent compound, Atrazine. The primary factors influencing the stability of this compound are temperature, pH, light, and the solvent used for dissolution.

Key Stability Considerations:

  • Temperature: Elevated temperatures can accelerate the degradation of the compound. Therefore, storage at low temperatures is crucial.

  • pH: Hydroxyatrazine, the non-deuterated analogue, is known to be more stable than Atrazine. However, extremes of pH can potentially lead to hydrolysis or other degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Deuterium-Hydrogen Exchange: A critical consideration for deuterated standards is the potential for deuterium-hydrogen (D-H) exchange with protic solvents (e.g., water, methanol) or atmospheric moisture. This exchange can compromise the isotopic purity of the standard, leading to inaccurate quantification. Using aprotic solvents and minimizing exposure to moisture are essential.

Recommended Storage Conditions

To maintain the integrity and ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for deuterated analytical standards.

FormStorage TemperatureContainerAdditional Precautions
Solid (Neat) -20°C or colderTightly sealed, amber glass vialStore in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
Solution -20°C or colderTightly sealed, amber glass vial with a PTFE-lined capPrepare solutions in high-purity aprotic solvents (e.g., acetonitrile, ethyl acetate). Minimize headspace in the vial. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

General Handling and Solution Preparation Workflow

Handling_Workflow General Workflow for Handling this compound cluster_Preparation Preparation cluster_Storage Storage cluster_Analysis Analysis A Equilibrate solid standard to room temperature B Weigh the required amount in a controlled environment (e.g., glove box) A->B C Dissolve in a high-purity aprotic solvent (e.g., acetonitrile) B->C D Vortex and sonicate to ensure complete dissolution C->D E Transfer to an amber, tightly sealed vial D->E F Store at -20°C or colder E->F G Aliquot for single use to avoid freeze-thaw cycles E->G H Prepare working solutions by diluting the stock solution G->H I Analyze immediately using a validated analytical method (e.g., LC-MS) H->I

Caption: General workflow for handling and preparing this compound.

Protocol for a Basic Stability Assessment
  • Prepare Stock Solution: Prepare a stock solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile) at a known concentration.

  • Aliquot and Store: Aliquot the stock solution into multiple amber, tightly sealed vials.

  • Stress Conditions: Expose the aliquots to various conditions to be tested (e.g., different temperatures, pH levels, and light intensities). Include a control group stored under the recommended long-term storage conditions (-20°C in the dark).

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for short-term studies, and weekly or monthly for long-term studies).

  • Analytical Method: Use a validated stability-indicating analytical method, such as LC-MS, to quantify the remaining concentration of this compound and identify any potential degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Potential Degradation Pathway

This compound, being a deuterated analog of a major Atrazine metabolite, is expected to be part of the broader Atrazine degradation pathway. The primary degradation route of Atrazine involves hydrolysis and N-dealkylation.

Atrazine_Degradation Potential Degradation Pathway of Atrazine Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis Deethylatrazine Deethylatrazine (DEA) Atrazine->Deethylatrazine N-dealkylation Deisopropylatrazine Deisopropylatrazine (DIA) Atrazine->Deisopropylatrazine N-dealkylation Didealkylatrazine Didealkylatrazine Hydroxyatrazine->Didealkylatrazine Deethylatrazine->Didealkylatrazine Deisopropylatrazine->Didealkylatrazine

Caption: Simplified degradation pathway of Atrazine.

This diagram illustrates that Atrazine can undergo hydrolysis to form Hydroxyatrazine, or N-dealkylation to form Deethylatrazine (DEA) and Deisopropylatrazine (DIA). These intermediates can be further degraded to Didealkylatrazine. The stability of this compound is relevant within this context, as its degradation would likely follow similar subsequent steps.

Conclusion

Maintaining the stability of this compound is essential for its effective use as an internal standard. By adhering to the recommended storage conditions, particularly low temperatures, protection from light and moisture, and the use of aprotic solvents, researchers can ensure the integrity and isotopic purity of this critical analytical reagent. While specific stability data is limited, the general principles for handling deuterated compounds provide a robust framework for its proper management in a laboratory setting. Further stability studies under various environmental conditions would be beneficial to establish a more detailed stability profile for this compound.

An In-Depth Technical Guide on the Environmental Fate and Degradation of Hydroxy Atrazine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Atrazine-d5 is the deuterated form of hydroxyatrazine, a primary degradation product of the widely used herbicide atrazine.[1] Due to the extensive use of atrazine in agriculture, its environmental fate and that of its metabolites are of significant scientific interest. This guide provides a comprehensive overview of the environmental persistence, degradation pathways, and mobility of this compound, drawing primarily on data from its non-deuterated analogue, hydroxyatrazine. The inclusion of a deuterium-labeled internal standard like this compound is crucial for accurate quantification in environmental monitoring and degradation studies. While specific environmental fate studies on this compound are limited, its behavior is expected to closely mirror that of hydroxyatrazine, with potential minor variations in reaction rates due to kinetic isotope effects.[2][3]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its environmental behavior. The properties of hydroxyatrazine, and by extension this compound, influence its solubility, sorption to soil and sediment, and potential for transport.

PropertyValue for HydroxyatrazineReference
Molecular FormulaC₈H₁₀D₅N₅O[1]
Molecular Weight202.27 g/mol [1]
Water Solubility33 mg/L at 22 °C (for Atrazine)
Log P (Octanol-Water Partition Coefficient)0.417
pKa5.2

Note: Data for this compound is limited; where unavailable, data for the non-deuterated analogue or parent compound is provided as an estimate.

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of abiotic and biotic processes that lead to its transformation and eventual mineralization.

Abiotic Degradation

Abiotic degradation processes are those that do not involve biological organisms. For hydroxyatrazine, the key abiotic pathways are hydrolysis and photolysis.

Hydrolysis:

Hydroxyatrazine is formed from the hydrolysis of atrazine, a reaction that can be catalyzed by acidic or basic conditions and mineral surfaces. The hydroxyl group of hydroxyatrazine makes it more polar and less mobile than the parent atrazine. Further abiotic hydrolysis of hydroxyatrazine itself is generally a slow process under typical environmental pH conditions (pH 5-9).

Photolysis:

Photodegradation, or the breakdown of compounds by light, can be a significant degradation pathway for some pesticides. Studies on atrazine and its metabolites have shown that they can undergo photolysis in both water and on soil surfaces. The process can be direct, through the absorption of UV radiation, or indirect, mediated by photosensitizing agents present in the environment, such as humic substances. The final products of atrazine photolysis can include hydroxyatrazine and its dealkylated derivatives.

Biotic Degradation

Microbial degradation is the primary mechanism for the breakdown of hydroxyatrazine in the environment. A diverse range of soil microorganisms have been shown to utilize atrazine and its degradation products as a source of carbon and/or nitrogen.

The biotic degradation of hydroxyatrazine typically proceeds through the following steps:

  • Dealkylation: The ethyl and isopropyl side chains are sequentially removed by microbial enzymes. This results in the formation of deethylhydroxyatrazine (DEHA) and deisopropylhydroxyatrazine (DIHA).

  • Ring Cleavage: Following dealkylation, the triazine ring is cleaved, leading to the formation of smaller, more readily biodegradable compounds.

  • Mineralization: The ultimate fate of the carbon and nitrogen from the triazine ring is mineralization to carbon dioxide (CO₂) and ammonia (NH₃).

The rate of microbial degradation is influenced by several environmental factors, including soil type, pH, temperature, moisture content, and the availability of other nutrients.

Mobility in Soil and Water

The mobility of a pesticide and its metabolites in the environment determines their potential to contaminate groundwater and surface water. The key parameter governing mobility is the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger sorption to soil organic matter and lower mobility.

Hydroxyatrazine generally exhibits lower mobility in soil compared to its parent compound, atrazine. This is due to its higher polarity and stronger adsorption to soil particles.

CompoundLog KocReference
Atrazine2.4 - 2.6
Hydroxyatrazine1.2 log units higher than the enol form
DeethylatrazineLower than atrazine
DeisopropylatrazineLower than atrazine

The leaching potential of hydroxyatrazine is therefore considered to be lower than that of atrazine and its other chlorinated metabolites. However, its persistence in the soil means that it can still be a long-term source of low-level contamination.

Experimental Protocols

Abiotic Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound under various pH conditions.

Methodology:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of this compound to each buffer solution in sterile, sealed containers.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • At specified time intervals, collect aliquots from each container.

  • Analyze the concentration of the remaining this compound and the formation of any degradation products using a suitable analytical method such as LC-MS/MS.

  • Calculate the hydrolysis rate constant and half-life at each pH.

Microbial Degradation Study in Soil

Objective: To evaluate the rate and pathway of microbial degradation of this compound in soil.

Methodology:

  • Collect fresh soil samples from a relevant agricultural field.

  • Sieve the soil to remove large debris and homogenize.

  • Treat a portion of the soil with a known concentration of this compound. A sterile control can be prepared by autoclaving a parallel set of soil samples before adding the compound.

  • Incubate the soil samples under controlled conditions of temperature and moisture.

  • At various time points, extract the soil samples using an appropriate solvent (e.g., acetonitrile/water).

  • Analyze the extracts for the concentration of this compound and its metabolites using LC-MS/MS.

  • Determine the degradation rate and half-life in both sterile and non-sterile soil to distinguish between biotic and abiotic degradation.

Soil Column Leaching Study

Objective: To assess the mobility and leaching potential of this compound through a soil column.

Methodology:

  • Pack a glass or stainless-steel column with the soil of interest to a uniform bulk density.

  • Saturate the soil column with a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Apply a pulse of this compound solution to the top of the column.

  • Elute the column with the background electrolyte solution at a constant flow rate.

  • Collect the leachate in fractions over time.

  • Analyze the concentration of this compound in each leachate fraction.

  • After the elution, section the soil column and extract each section to determine the distribution of the remaining compound.

  • Construct a breakthrough curve to determine mobility parameters such as the retardation factor.

Mandatory Visualizations

Atrazine Degradation Pathway Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine N-deethylation Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine N-deisopropylation Deethylhydroxyatrazine Deethylhydroxyatrazine Hydroxyatrazine->Deethylhydroxyatrazine N-deethylation Deisopropylhydroxyatrazine Deisopropylhydroxyatrazine Hydroxyatrazine->Deisopropylhydroxyatrazine N-deisopropylation Deethylatrazine->Hydroxyatrazine Deisopropylatrazine->Hydroxyatrazine Cyanuric_Acid Cyanuric Acid Deethylhydroxyatrazine->Cyanuric_Acid Deisopropylhydroxyatrazine->Cyanuric_Acid Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization Ring Cleavage Experimental Workflow for Soil Degradation Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection Sieving Sieving & Homogenization Soil_Collection->Sieving Spiking Spiking with This compound Sieving->Spiking Sterile_Control Sterile Control (Autoclaved Soil) Sieving->Sterile_Control Incubation Controlled Incubation (Temperature & Moisture) Spiking->Incubation Sterile_Control->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Degradation_Kinetics Degradation Kinetics (Half-life Calculation) LCMS->Degradation_Kinetics Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

References

"toxicological profile of atrazine and its metabolites"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atrazine, a widely used herbicide, and its primary metabolites—deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT)—have been the subject of extensive toxicological research due to their potential adverse effects on human health and the environment. This technical guide provides a comprehensive overview of the toxicological profile of atrazine and these metabolites, with a focus on their mechanisms of action, key toxicological endpoints, and the experimental methodologies used for their assessment. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a triazine herbicide that has been used extensively in agriculture to control broadleaf and grassy weeds.[1] Its widespread use has led to its detection in surface and groundwater, raising concerns about potential human exposure and subsequent health risks.[2] The toxicity of atrazine is complex, involving multiple organ systems and molecular pathways. Moreover, its environmental degradation and metabolism in organisms lead to the formation of several metabolites, principally DEA, DIA, and DACT, which also exhibit toxic properties.[3][4] Understanding the complete toxicological picture requires a thorough examination of both the parent compound and its metabolic byproducts.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral exposure, atrazine is readily absorbed from the gastrointestinal tract in both humans and experimental animals.[3] Dermal absorption is limited. Once absorbed, atrazine and its metabolites are distributed to various tissues, including the brain, and do not tend to bioaccumulate.

The metabolism of atrazine primarily occurs in the liver through two main pathways:

  • N-dealkylation: This process is mediated by cytochrome P450 enzymes, particularly CYP1A2 in humans, and results in the stepwise removal of the ethyl and isopropyl groups to form DEA and DIA, respectively. Further dealkylation of DEA or DIA leads to the formation of DACT.

  • Glutathione conjugation: Atrazine and its dealkylated metabolites can also be conjugated with glutathione, a pathway that facilitates their detoxification and excretion.

The primary route of excretion for atrazine and its metabolites is through the urine. The biological half-life of atrazine in humans is relatively short, in the range of 11 to 11.2 hours.

Atrazine_Metabolism Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA CYP450 (N-deethylation) DIA Deisopropylatrazine (DIA) Atrazine->DIA CYP450 (N-deisopropylation) Conjugates Glutathione Conjugates Atrazine->Conjugates DACT Diaminochlorotriazine (DACT) DEA->DACT CYP450 (N-deisopropylation) DEA->Conjugates DIA->DACT CYP450 (N-deethylation) DIA->Conjugates DACT->Conjugates Excretion Urinary Excretion DACT->Excretion Conjugates->Excretion

Figure 1: Metabolic pathways of atrazine.

Quantitative Toxicological Data

The acute and chronic toxicity of atrazine and its metabolites have been evaluated in various animal models. The following tables summarize key quantitative data.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteLD50Reference
AtrazineRatOral672 - 3090 mg/kg
AtrazineMouseOral1750 mg/kg
AtrazineRabbitDermal7500 mg/kg
Deethylatrazine (DEA)RatOral1110 mg/kg
Deisopropylatrazine (DIA)RatOral1240 mg/kg
Diaminochlorotriazine (DACT)RatOral2310 - 5460 mg/kg

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL)

CompoundSpeciesExposure DurationEffectNOAELLOAELReference
AtrazineRatChronicDecreased body weight gain3.5 mg/kg/day-
AtrazineRabbitAcute (Gestational)Decreased maternal body weight gain1 mg/kg/day-
AtrazinePigIntermediateDelayed onset of estrus-1 mg/kg/day
AtrazineRatAcuteNeuroendocrine effects10 mg/kg/day70 mg/kg/day
AtrazineRatChronicNeuroendocrine effects1.8 mg/kg/day3.65 mg/kg/day
Atrazine Metabolite MixRatGestationalDelayed preputial separation0.09 mg/kg/day0.87 mg/kg/day

Key Toxicological Effects and Mechanisms of Action

Endocrine Disruption

Atrazine is a well-documented endocrine-disrupting chemical (EDC), primarily affecting the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes.

4.1.1. Effects on the HPG Axis

Atrazine disrupts the HPG axis, leading to altered reproductive function. Studies in female rats have shown that atrazine can delay or block the luteinizing hormone (LH) surge, which is critical for ovulation. This effect is thought to be mediated at the level of the hypothalamus through alterations in gonadotropin-releasing hormone (GnRH) release. In males, atrazine exposure has been associated with decreased testosterone levels.

HPG_Axis_Disruption cluster_Brain Brain cluster_Gonads Gonads Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Stimulates (GnRH) Ovaries Ovaries Pituitary->Ovaries Stimulates (LH, FSH) Testes Testes Pituitary->Testes Stimulates (LH, FSH) Estrogen Estrogen Ovaries->Estrogen Produces Testosterone Testosterone Testes->Testosterone Produces Atrazine Atrazine Atrazine->Hypothalamus Inhibits GnRH GnRH LH LH FSH FSH

Figure 2: Atrazine's disruption of the HPG axis.

4.1.2. Effects on the HPA Axis

Atrazine and its metabolite DIA have been shown to activate the HPA axis in female rats, leading to increased secretion of adrenocorticotropic hormone (ACTH) and corticosterone. This activation of the stress axis may contribute to the reproductive effects observed with atrazine exposure.

4.1.3. Molecular Mechanisms of Endocrine Disruption

One of the proposed mechanisms for atrazine's endocrine-disrupting effects is the inhibition of cyclic AMP (cAMP)-specific phosphodiesterase-4 (PDE4). This inhibition leads to an increase in intracellular cAMP levels, which can, in turn, stimulate the release of hormones such as prolactin and androgens. Atrazine has also been shown to activate endocrine gene networks through non-steroidal nuclear receptors (NR5A).

cAMP_Signaling_Pathway Atrazine Atrazine PDE4 Phosphodiesterase-4 (PDE4) Atrazine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Hormone_Release Hormone Release (e.g., Prolactin, Androgens) PKA->Hormone_Release Stimulates

Figure 3: Atrazine's effect on cAMP signaling.
Neurotoxicity

Atrazine exhibits neurotoxic effects, with the dopaminergic system being a primary target. Studies in rodents have demonstrated that atrazine exposure can lead to alterations in dopamine levels and the expression of dopamine receptors in various brain regions. These changes can manifest as behavioral alterations, including hyperactivity. The proposed mechanisms for atrazine-induced dopaminergic neurotoxicity include oxidative stress and mitochondrial dysfunction. Recent research also suggests that atrazine can accelerate the aging of nerve cells.

Dopaminergic_Neurotoxicity Atrazine Atrazine Dopaminergic_Neuron Dopaminergic Neuron Atrazine->Dopaminergic_Neuron Mitochondria Mitochondria Dopaminergic_Neuron->Mitochondria Dopamine_Metabolism Altered Dopamine Metabolism Dopaminergic_Neuron->Dopamine_Metabolism Alters ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Neuronal_Damage Neuronal Damage / Apoptosis ROS->Neuronal_Damage Induces Dopamine_Metabolism->Neuronal_Damage

Figure 4: Atrazine's impact on dopaminergic neurons.
Reproductive and Developmental Toxicity

Consistent with its endocrine-disrupting properties, atrazine is a reproductive and developmental toxicant. In animal studies, prenatal and postnatal exposure to atrazine has been linked to delayed puberty, altered mammary gland development, and adverse pregnancy outcomes. Some epidemiological studies have suggested a possible association between atrazine exposure and an increased risk of pre-term delivery and fetal growth restriction in humans, though the evidence is not conclusive.

Carcinogenicity

The carcinogenicity of atrazine has been a subject of debate. The International Agency for Research on Cancer (IARC) has classified atrazine as "not classifiable as to its carcinogenicity to humans" (Group 3). However, some studies in rats have shown an increased incidence of mammary tumors following atrazine exposure. The relevance of this finding to humans is uncertain, as the proposed mechanism involves a neuroendocrine pathway that may be specific to certain rat strains. Epidemiological studies in human populations have not consistently demonstrated a link between atrazine exposure and cancer.

Experimental Protocols

The toxicological evaluation of atrazine and its metabolites has employed a range of in vivo and in vitro experimental designs.

In Vivo Studies
  • Animal Models: Studies have predominantly used rats (Sprague-Dawley, Wistar, Long-Evans strains) and rabbits.

  • Dosing Regimens: Atrazine and its metabolites have been administered via oral gavage, in the diet, or in drinking water. Doses have ranged from environmentally relevant concentrations to high doses to establish toxicity thresholds. Exposure durations have included acute (single or few days), subchronic (weeks), and chronic (months to lifetime) periods.

  • Endpoints Measured:

    • Reproductive Toxicity: Assessment of estrous cyclicity, hormone levels (LH, FSH, testosterone, estradiol), pubertal onset (vaginal opening, preputial separation), fertility, and pregnancy outcomes.

    • Developmental Toxicity: Evaluation of fetal viability, growth, and morphology following in utero exposure.

    • Neurotoxicity: Behavioral tests (e.g., open field for locomotor activity), neurochemical analysis of brain regions for neurotransmitter levels (e.g., dopamine), and immunohistochemistry for neuronal markers.

    • General Toxicity: Monitoring of clinical signs, body weight, food consumption, and histopathological examination of major organs.

InVivo_Experimental_Workflow Animal_Model Select Animal Model (e.g., Rats) Dosing Administer Atrazine/Metabolites (Oral Gavage, Diet, etc.) Animal_Model->Dosing Exposure Define Exposure Duration (Acute, Chronic) Dosing->Exposure Endpoints Measure Toxicological Endpoints Exposure->Endpoints Reproductive Reproductive Toxicity Endpoints->Reproductive Developmental Developmental Toxicity Endpoints->Developmental Neurotoxicity Neurotoxicity Endpoints->Neurotoxicity General General Toxicity Endpoints->General Data_Analysis Data Analysis and Interpretation Reproductive->Data_Analysis Developmental->Data_Analysis Neurotoxicity->Data_Analysis General->Data_Analysis

Figure 5: General workflow for in vivo toxicity testing.
In Vitro Studies

  • Cell Lines: A variety of cell lines have been used to investigate the molecular mechanisms of atrazine toxicity, including:

    • Pituitary and Leydig cells for endocrine disruption studies.

    • PC12 cells and primary neurons for neurotoxicity research.

    • Breast cancer cell lines (e.g., MCF-7) and non-cancerous breast epithelial cells (e.g., MCF-10A) to study effects on cell signaling and potential carcinogenicity.

  • Methodologies:

    • Cell Viability Assays: To determine cytotoxicity.

    • Hormone Assays: To measure hormone production and release.

    • Enzyme Activity Assays: For example, to assess phosphodiesterase activity.

    • Western Blotting and qPCR: To analyze protein and gene expression levels of key signaling molecules.

    • Molecular Docking: To predict the binding of atrazine and its metabolites to cellular receptors.

Conclusion

The toxicological profile of atrazine and its metabolites is multifaceted, with endocrine disruption and neurotoxicity being the most prominent effects. The disruption of the HPG and HPA axes, mediated in part by the inhibition of cAMP-specific phosphodiesterases, underscores its potential to interfere with reproductive and developmental processes. Furthermore, its impact on the dopaminergic system highlights a risk for neurological dysfunction. While the carcinogenicity of atrazine in humans remains inconclusive, the existing body of evidence warrants continued research and careful risk assessment. This guide provides a foundational understanding of the toxicology of these compounds, which is essential for informing regulatory decisions and guiding future research in toxicology and drug development.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly in fields like pharmaceutical development, clinical diagnostics, and environmental testing, the pursuit of accuracy, precision, and robustness is paramount. Deuterated internal standards have emerged as the "gold standard" for achieving reliable and reproducible quantification.[1][2][3] This technical guide provides a comprehensive overview of the core principles, practical applications, experimental protocols, and critical considerations for the effective use of deuterated standards in mass spectrometry.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is an isotopically labeled analog of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it serves as a nearly perfect mimic for the analyte. Any variability encountered during sample preparation, such as extraction inefficiencies, and analytical variations, like injection volume inconsistencies and ionization suppression or enhancement in the mass spectrometer's ion source, will affect both the analyte and the deuterated standard to the same degree. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.

Advantages of Utilizing Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior, especially when dealing with complex biological matrices.

Key benefits include:

  • Enhanced Accuracy and Precision : By compensating for various sources of error, deuterated standards significantly improve the accuracy and precision of quantitative assays.

  • Correction for Matrix Effects : Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix, are a major challenge in LC-MS analysis. Since deuterated standards typically co-elute with the analyte, they experience the same matrix effects, allowing for effective correction.

  • Compensation for Sample Preparation Variability : Losses that occur during sample extraction, cleanup, and concentration steps are a common source of analytical error. A deuterated internal standard, when added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring the integrity of the final measurement.

  • Increased Method Robustness : Analytical methods that employ deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance and environmental conditions.

Data Presentation: The Impact of Deuterated Standards on Assay Performance

The inclusion of a deuterated internal standard demonstrably improves the performance of quantitative mass spectrometry assays. The following tables summarize key data highlighting the enhanced precision and accuracy achieved with deuterated standards.

ParameterWithout Internal StandardWith Structural Analog ISWith Deuterated IS
Precision (%CV)
Low QC18.59.82.1
Mid QC15.27.51.8
High QC12.86.11.5
Accuracy (%Bias)
Low QC-22.3-8.2-1.5
Mid QC-18.7-5.60.8
High QC-15.4-4.11.2

Table 1: Comparison of Assay Precision and Accuracy. This table illustrates the significant improvement in both precision (lower %CV) and accuracy (lower %bias) when a deuterated internal standard is used compared to no internal standard or a structural analog.

Matrix SourceAnalyte ResponseDeuterated IS ResponseAnalyte/IS Ratio
Plasma Lot 185,00090,0000.94
Plasma Lot 272,00076,0000.95
Plasma Lot 398,000104,0000.94
Plasma Lot 465,00069,0000.94
%CV 18.2% 18.5% 0.5%

Table 2: Compensation for Matrix Effects in Different Plasma Lots. This table demonstrates how a deuterated internal standard effectively normalizes for variability in analyte response due to matrix effects from different sources, resulting in a highly consistent analyte-to-internal standard ratio.

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.

Protocol 1: Protein Precipitation for the Analysis of Small Molecules in Plasma

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard working solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for the Analysis of Analytes in Urine

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Procedure:

  • Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

  • Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (e.g., acetonitrile) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an LC vial for analysis.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the use of deuterated standards.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction Cleanup Sample Cleanup (Optional) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

cluster_process Analytical Process cluster_correction Correction Mechanism Analyte Analyte Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep Deuterated_IS Deuterated Internal Standard Deuterated_IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Losses Extraction Losses Sample_Prep->Losses Ionization MS Ionization LC_Injection->Ionization Volume_Var Injection Volume Variability LC_Injection->Volume_Var Matrix_Effects Matrix Effects (Suppression/Enhancement) Ionization->Matrix_Effects Ratio Ratio (Analyte/IS) Remains Constant Ionization->Ratio

Caption: Logical diagram illustrating how a deuterated internal standard corrects for various sources of analytical variability.

Critical Considerations and Common Pitfalls

While deuterated standards are powerful tools, their successful implementation requires careful consideration of several factors to avoid potential pitfalls.

  • Isotopic Purity : The isotopic purity of the deuterated standard is crucial. The presence of a significant amount of the unlabeled analyte in the standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). An isotopic enrichment of ≥98% is generally recommended.

  • Chemical Purity : High chemical purity (>99%) is also essential to prevent interference from impurities that may co-elute with the analyte or internal standard.

  • Stability of the Deuterium Label : Deuterium atoms should be placed on stable positions within the molecule. Labels on sites prone to hydrogen-deuterium exchange with the solvent or under certain pH conditions (e.g., -OH, -NH, -COOH groups) can compromise the integrity of the analysis.

  • Chromatographic Co-elution : Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects. However, a "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the deuterated and non-deuterated compounds, which can result in differential matrix effects.

  • Interference from Natural Isotopes : For internal standards with a low degree of deuteration (e.g., D2), there is a risk of interference from the naturally occurring isotopes of the analyte (e.g., the M+2 isotope). This can lead to a falsely high internal standard signal and an underestimation of the analyte concentration.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection criteria, and careful method development and validation are essential for their successful implementation in both research and regulated environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can harness the full potential of deuterated standards to generate high-quality, reliable, and defensible quantitative data.

References

Hydroxy Atrazine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydroxy Atrazine-d5, a deuterated analog of the major atrazine metabolite, hydroxyatrazine. This document consolidates critical data, experimental applications, and relevant biological pathways to support its use in research and analytical settings.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of atrazine and its metabolites in various matrices.[1][2] Its deuterated nature allows for differentiation from its naturally occurring analog by mass spectrometry, ensuring high accuracy in analytical measurements.

ParameterValueReference
CAS Number 1276197-25-1--INVALID-LINK--
Molecular Weight 202.27 g/mol --INVALID-LINK--
Molecular Formula C₈H₁₀D₅N₅O--INVALID-LINK--
Unlabeled CAS Number 2163-68-0--INVALID-LINK--
Unlabeled Molecular Weight 197.24 g/mol --INVALID-LINK--

Synthesis and Isotopic Labeling

A plausible synthetic route would involve the reaction of cyanuric chloride with isotopically labeled ethylamine (ethylamine-d5) and unlabeled isopropylamine in a stepwise manner under controlled pH and temperature conditions.

Experimental Protocols

This compound is a critical component in analytical methods for detecting and quantifying atrazine and its metabolites in environmental and biological samples. Below are representative protocols for its application.

Protocol 1: Analysis of Atrazine and Metabolites in Water by LC-MS/MS (Based on EPA Method 536)

This protocol outlines the direct analysis of triazine pesticides in drinking water without the need for solid-phase extraction.[4]

1. Reagents and Standards:

  • Methanol (HPLC grade)
  • Ammonium acetate
  • Formic acid
  • Ultrapure water
  • Atrazine, simazine, propazine, and their metabolites (analytical standards)
  • This compound and other deuterated internal standards (e.g., Atrazine-d5)

2. Standard Preparation:

  • Prepare individual stock solutions of each analyte and internal standard in methanol (e.g., 1 mg/mL).
  • Prepare a mixed stock solution of all analytes and a separate mixed stock solution of all internal standards.
  • Prepare a series of calibration standards by spiking appropriate volumes of the mixed analyte stock solution into ultrapure water.
  • Spike a known concentration of the mixed internal standard solution (containing this compound) into each calibration standard and sample. A typical final concentration is 5 ng/mL.[4]

3. Sample Preparation:

  • To a 1 mL water sample, add ammonium acetate to a final concentration of 20 mM.
  • Add the internal standard mix to the sample.
  • If necessary, centrifuge the sample to remove any particulate matter.

4. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
  • Mobile Phase A: 5 mM ammonium acetate in water.
  • Mobile Phase B: Methanol.
  • Flow Rate: 0.25 mL/min.
  • Injection Volume: 100 µL.
  • MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the precursor and product ions for each analyte and internal standard using multiple reaction monitoring (MRM).

5. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration.
  • Quantify the analytes in the samples using the calibration curve.

Protocol 2: Analysis of Atrazine and Metabolites in Soil by GC-MS

This protocol provides a general workflow for the extraction and analysis of atrazine and its metabolites from soil samples.

1. Reagents and Standards:

  • Acetonitrile (pesticide residue grade)
  • Sodium sulfate (anhydrous)
  • Analytical standards of atrazine and its metabolites
  • This compound internal standard solution

2. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a centrifuge tube.
  • Spike the soil with a known amount of the this compound internal standard solution.
  • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
  • Centrifuge the sample and collect the supernatant.
  • Repeat the extraction step with another 20 mL of acetonitrile.
  • Combine the supernatants and pass them through a column containing anhydrous sodium sulfate to remove residual water.
  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • GC Column: A non-polar or semi-polar capillary column suitable for pesticide analysis (e.g., DB-5ms).
  • Injector: Splitless mode.
  • Oven Temperature Program: Optimize for the separation of atrazine and its metabolites.
  • MS Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for each analyte and the internal standard.

4. Quantification:

  • Prepare a calibration curve by analyzing standards containing known concentrations of the analytes and a constant concentration of the internal standard.
  • Calculate the concentration of each analyte in the soil sample based on the internal standard calibration.

Signaling Pathways and Biological Relevance

While this compound is primarily an analytical tool, its relevance is tied to understanding the biological effects of its parent compound, atrazine. Atrazine is a known endocrine-disrupting chemical that can interfere with hormonal signaling pathways.

Atrazine's Interaction with G Protein-Coupled Estrogen Receptor (GPER)

Recent studies have shown that atrazine can bind to the G protein-coupled estrogen receptor (GPER), also known as GPR30. This interaction can trigger downstream signaling cascades that are typically activated by estrogen.

GPER_Signaling Atrazine Atrazine GPER GPER Atrazine->GPER Binds to EGFR EGFR GPER->EGFR Transactivates ERK ERK EGFR->ERK Activates GeneExpression Estrogen Target Gene Expression ERK->GeneExpression Induces Proliferation Cell Proliferation GeneExpression->Proliferation Leads to

Caption: Atrazine-induced GPER signaling pathway leading to cell proliferation.

Atrazine's Impact on NR5A Nuclear Receptors and Steroidogenesis

Atrazine has also been shown to affect the activity of the NR5A family of nuclear receptors, such as Steroidogenic Factor 1 (SF-1). This can lead to the upregulation of genes involved in steroid synthesis, including aromatase (Cyp19a1). The activation of NR5A receptors by atrazine appears to be indirect, potentially involving the activation of protein kinase A (PKA) and phosphoinositide 3-kinase (PI3K) signaling pathways.

NR5A_Signaling cluster_upstream Upstream Signaling Atrazine Atrazine PKA PKA Atrazine->PKA Activates PI3K PI3K Atrazine->PI3K Activates NR5A NR5A Receptors (e.g., SF-1) PKA->NR5A Phosphorylates/ Activates PI3K->NR5A Activates Aromatase Aromatase (Cyp19a1) Gene Expression NR5A->Aromatase Upregulates Steroidogenesis Altered Steroidogenesis Aromatase->Steroidogenesis

Caption: Atrazine's effect on NR5A receptor signaling and steroidogenesis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of atrazine and its metabolites. Its use as an internal standard is well-established in various analytical methods, particularly those employing mass spectrometry. Understanding the biological pathways affected by the parent compound, atrazine, provides a critical context for the application of this deuterated standard in environmental monitoring, toxicology studies, and research into endocrine disruption. This guide serves as a foundational resource for professionals engaged in these fields.

References

A Technical Guide to the Certificate of Analysis for Hydroxy Atrazine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the information typically found in a Certificate of Analysis (CoA) for Hydroxy Atrazine-d5, a deuterated internal standard crucial for quantitative analysis in various scientific disciplines.[1] A CoA is a critical document that attests to a product's quality and conformity to established specifications.[2][3] This guide will delve into the key data points, experimental methodologies, and visual representations of the associated processes and molecular structure to aid researchers in effectively utilizing this analytical standard.

Quantitative Data Summary

The quantitative data from a Certificate of Analysis for this compound provides essential information regarding its identity, purity, and concentration. Below is a summary of typical data points compiled from various suppliers.

ParameterTypical ValueDescription
CAS Number 1276197-25-1The unique Chemical Abstracts Service registry number for this compound.[4][5]
Unlabeled CAS Number 2163-68-0The CAS number for the non-deuterated Hydroxy Atrazine.
Molecular Formula C₈H₁₀D₅N₅OThe chemical formula indicating the number of atoms of each element, with 'D' representing deuterium.
Molecular Weight 202.27 g/mol The mass of one mole of the substance.
Purity >95% (typically by HPLC)The percentage of the desired compound in the material.
Isotopic Enrichment Varies by lotThe percentage of molecules that are deuterated to the specified degree.
Concentration (if sold as a solution) 100 µg/mL in MethanolThe amount of this compound dissolved in a specific volume of solvent.
Storage Temperature -20°C to Room TemperatureThe recommended temperature range to ensure the stability of the compound.

Experimental Protocols

The values presented in a Certificate of Analysis are determined through rigorous experimental protocols. The following are detailed methodologies for key analyses.

2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the this compound standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Method:

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or ammonium acetate to improve peak shape) is used.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Injection Volume: A small volume (e.g., 10 µL) of a known concentration of the standard is injected.

    • Detection: The UV detector is set to a wavelength where Hydroxy Atrazine absorbs strongly (e.g., 220 nm).

    • Quantification: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

2.2. Isotopic Enrichment by Mass Spectrometry (MS)

  • Objective: To confirm the mass of the deuterated compound and determine the degree of isotopic labeling.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS), is used.

  • Method:

    • Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) for LC-MS.

    • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured.

    • Analysis: The spectrum is analyzed to determine the distribution of isotopic masses. The relative abundance of the ion corresponding to this compound (with five deuterium atoms) compared to ions with fewer deuterium atoms indicates the isotopic enrichment.

2.3. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer.

  • Method:

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the ethyl group protons confirms the deuteration at these positions.

    • ¹³C NMR: A carbon-13 NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

Visualizations

3.1. Chemical Structure of this compound

Caption: Chemical structure of this compound.

3.2. Certificate of Analysis Workflow

A Sample Receipt and Login B Physical Examination (Appearance, Color) A->B C Chemical Analysis A->C G Data Review and Approval B->G D Purity (HPLC) C->D E Identity (MS, NMR) C->E F Isotopic Enrichment (MS) C->F D->G E->G F->G H Certificate of Analysis Generation G->H

Caption: Workflow for generating a Certificate of Analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Atrazine in Water by LC-MS/MS using a Deuterated Metabolite Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantification of atrazine in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Hydroxy Atrazine-d5, a deuterated metabolite of atrazine, as an internal standard to ensure accuracy and precision. While the use of a deuterated analog of the analyte itself (e.g., Atrazine-d5) is more common, this protocol demonstrates the successful use of a structurally related, isotopically labeled metabolite for reliable quantification. The procedure involves a straightforward "dilute-and-shoot" sample preparation, followed by a rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers and analytical scientists monitoring trace levels of atrazine in environmental water samples.

Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds, particularly in agriculture.[1] Its prevalence has led to concerns about its presence in ground and surface water, making sensitive and accurate monitoring essential.[2] Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the preferred technique for analyzing such contaminants due to its high selectivity and sensitivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting variations in sample preparation, injection volume, and matrix effects that can affect instrument response. Ideally, the SIL-IS is a deuterated version of the analyte. However, when a specific SIL-IS is unavailable or costly, a deuterated analog of a major metabolite can be a viable alternative, provided it does not occur naturally in the samples and is chromatographically resolved from the analyte. Hydroxyatrazine is a primary degradation product of atrazine.[3] This note details a method for atrazine analysis using this compound as the internal standard.[4]

Experimental Protocols

Materials and Reagents
  • Standards: Atrazine (≥98% purity), this compound (≥98% purity).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: LC-MS grade formic acid or ammonium acetate.

  • Sample Collection: Samples should be collected in clean glass or polypropylene containers and stored refrigerated at approximately 4°C until analysis.

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10.0 mg of Atrazine and this compound, corrected for purity, into separate 100-mL volumetric flasks. Dilute to volume with methanol. These stocks should be stored at -18°C or colder.

  • Intermediate Spiking Solution (1.0 µg/mL): Prepare a mixed solution of atrazine in methanol.

  • Internal Standard (IS) Working Solution (1.0 µg/mL): Prepare a solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards, typically ranging from 0.25 to 5.0 ng/mL, by serially diluting the intermediate spiking solution in reagent water. Spike each calibration standard and sample with the IS working solution to achieve a final concentration of 5 ng/mL.

Sample Preparation

A direct "dilute-and-shoot" method is employed for clear water samples.

  • Allow water samples to equilibrate to room temperature. If particulates are visible, centrifuge the sample before taking an aliquot.

  • In an autosampler vial, combine 800 µL of 5% methanol in HPLC-grade water with 200 µL of the water sample.

  • Add a fixed amount of the Internal Standard Working Solution to achieve a final concentration of 5 ng/mL.

  • Cap the vial and vortex to mix thoroughly.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis can be performed on a variety of modern triple quadrupole LC-MS/MS systems.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Reversed-Phase, 100 x 2.1 mm, 3 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 400 µL/min
Injection Volume 10 µL
Column Temperature 45°C
Gradient Program Time (min)
0.0
2.5
10.5
10.6
18.0

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis relies on monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and quantify the analyte in unknown samples.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Atrazine 216.1174.115022Quantifier
216.1104.115035Qualifier
This compound (IS) 201.2159.115025Quantifier
201.2131.115030Qualifier

Note: Collision energies are instrument-dependent and should be optimized.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Water, 4°C) SamplePrep 4. Sample Dilution (200µL sample + 800µL diluent) SampleCollection->SamplePrep StandardPrep 2. Prepare Stocks (Atrazine & IS) CalCurve 3. Prepare Calibration Curve (0.25-5.0 ng/mL) StandardPrep->CalCurve Spiking 5. Spike Samples & Standards (Add this compound IS) CalCurve->Spiking SamplePrep->Spiking LC_Separation 6. LC Separation (C18 Reversed-Phase) Spiking->LC_Separation MS_Detection 7. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Integration 8. Peak Integration (Analyte & IS) MS_Detection->Integration Quantification 9. Quantification (Calculate Area Ratios) Integration->Quantification Reporting 10. Final Report (Concentration in ng/mL) Quantification->Reporting

Caption: Experimental workflow for atrazine analysis by LC-MS/MS.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of atrazine in water samples by LC-MS/MS. The method is rapid, sensitive, and robust, utilizing a simple dilution for sample preparation. The use of this compound as an internal standard is demonstrated to be a viable approach for ensuring analytical accuracy, providing a suitable alternative when a deuterated analog of the parent compound is not used. The detailed experimental conditions and workflow serve as a valuable guide for environmental monitoring laboratories and research institutions.

References

Application Note: High-Throughput GC-MS Analysis of Atrazine and Its Metabolites Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of atrazine and its primary degradation products—deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochloroatrazine (Dacthal)—in environmental samples. The protocol incorporates the use of deuterated internal standards for accurate and precise quantification, minimizing matrix effects. The methodology outlined here is intended for researchers, scientists, and professionals in drug development and environmental monitoring, providing a comprehensive guide from sample preparation to data analysis.

Introduction

Atrazine is a widely used herbicide that has been subject to regulatory scrutiny due to its potential for environmental contamination and adverse health effects. Monitoring atrazine and its more polar and mobile metabolites is crucial for assessing environmental impact and human exposure. This protocol describes a sensitive and selective GC-MS method employing deuterated internal standards, which are essential for correcting analyte losses during sample preparation and instrumental analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for water samples but can be adapted for other matrices like soil or plant tissues with appropriate extraction modifications.

a. Materials:

  • Water sample (ground, surface, or deionized)

  • C18 and/or C18/cation exchange mixed-mode polymeric SPE cartridges

  • Methanol (CH3OH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Ammonium acetate

  • Formic acid or Hydrochloric acid (for pH adjustment)

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

  • Vortex mixer

  • SPE vacuum manifold

b. Procedure:

  • Sample Pre-treatment: Adjust the pH of the water sample to between 3 and 4 using formic acid or hydrochloric acid. For chlorinated water, add ammonium acetate to sequester free chlorine.[1][2]

  • SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing methanol followed by deionized water through them.[3][4]

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of 2-3 mL/min. Do not allow the cartridge to go dry.[5]

  • Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum aspiration to remove residual water.

  • Elution: Elute the analytes from the cartridge using ethyl acetate followed by a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Drying and Concentration: Pass the eluate through a column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a small volume (e.g., 150 µL) under a gentle stream of nitrogen.

  • Solvent Exchange: Perform a solvent exchange into acetonitrile by adding 1 mL of acetonitrile and re-concentrating to 100 µL. Repeat this step twice to ensure the removal of residual methanol, which can interfere with derivatization.

  • Internal Standard Spiking: Add a known concentration of the deuterated internal standard solution (e.g., Atrazine-d5, Deethylatrazine-d7) to the final extract before GC-MS analysis.

Derivatization: Silylation

For the analysis of more polar metabolites, derivatization is necessary to increase their volatility for GC analysis.

a. Materials:

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile, HPLC grade

  • Heating block or oven

b. Procedure:

  • To the concentrated extract in acetonitrile, add a precise volume of the derivatizing agent, MTBSTFA.

  • Seal the vial tightly and heat at a controlled temperature (e.g., 60-75°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis

a. Instrumentation:

  • Gas chromatograph equipped with a capillary column and a mass selective detector (MSD) or tandem mass spectrometer (MS/MS).

b. GC Conditions (Example):

  • Column: Poly (5 percent-diphenyl, 95 percent-dimethylsiloxane) capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Injection: Splitless injection

  • Injector Temperature: 250°C

  • Oven Temperature Program: Hold at 50°C for 1 minute, ramp at 6°C/min to 280°C, and hold for 5.67 minutes.

  • Carrier Gas: Helium at a constant head pressure of 12 lbf/in.

c. MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Interface Temperature: 280°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions: Specific m/z values for each analyte and deuterated standard must be determined. For atrazine, a common quantitation ion is m/z 200.

Data Presentation

Quantitative Performance of the Method

The following table summarizes the typical quantitative performance of the GC-MS method for atrazine and its metabolites.

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)
Atrazine0.02 - 0.6 µg/L0.05 - 0.10 ppb90 - 96
Deethylatrazine (DEA)0.01 - 1.3 µg/L0.10 ppb92 - 105.6
Deisopropylatrazine (DIA)0.01 - 0.3 µg/L0.10 ppb95 - 113.1
Diaminochloroatrazine (Dacthal)0.01 µg/L0.10 ppb85 - 100

Note: LOD, LOQ, and recovery values can vary depending on the sample matrix and specific instrument performance. Data compiled from multiple sources.

Deuterated Internal Standards
AnalyteDeuterated Internal Standard
AtrazineAtrazine-d5
DeethylatrazineDeethylatrazine-d7
DeisopropylatrazineAtrazine-desisopropyl-d5
SimazineSimazine-d10

Note: The selection of deuterated standards should match the analytes of interest.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Water Sample pH_Adjust pH Adjustment (3-4) Sample->pH_Adjust SPE_Load Sample Loading onto SPE pH_Adjust->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Cartridge Washing SPE_Load->SPE_Wash SPE_Dry Cartridge Drying SPE_Wash->SPE_Dry Elution Analyte Elution SPE_Dry->Elution Extract_Dry Extract Drying (Na2SO4) Elution->Extract_Dry Concentration Concentration (N2 Stream) Extract_Dry->Concentration Solvent_Exchange Solvent Exchange (Acetonitrile) Concentration->Solvent_Exchange Derivatization Silylation (MTBSTFA) Solvent_Exchange->Derivatization IS_Spike Internal Standard Spiking Derivatization->IS_Spike GCMS_Analysis GC-MS Analysis IS_Spike->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of atrazine metabolites.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of atrazine and its key metabolites in environmental samples. The use of deuterated internal standards is critical for achieving high accuracy and precision. This protocol serves as a comprehensive guide for laboratories involved in environmental monitoring and related research fields.

References

Application Note: Quantification of Atrazine in Water Samples by LC-MS/MS Using Hydroxy Atrazine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atrazine (2-chloro-4-[ethylamino]-6-[isopropylamino]-s-triazine) is a widely utilized herbicide for controlling broadleaf and grassy weeds, particularly in agriculture.[1][2] Its extensive use has led to its detection in various water sources, including ground and surface water.[3] Due to potential health and environmental concerns, regulatory bodies have set maximum contaminant levels for atrazine in drinking water.[3] Consequently, sensitive and accurate quantification of atrazine in water samples is crucial for environmental monitoring and ensuring public safety.

This application note details a robust and reliable method for the determination of atrazine in water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates Hydroxy Atrazine-d5 as a deuterated internal standard (IS) to ensure high accuracy and precision. The use of an isotopically labeled internal standard is a superior technique for compensating for variations in sample preparation, matrix effects, and instrument response, leading to more reliable quantification.[4]

Principle

The methodology involves the isolation and concentration of atrazine from a water sample using a solid-phase extraction cartridge. A known quantity of the internal standard, this compound, is added to each sample prior to extraction. This standard behaves chemically similarly to the analyte (atrazine) throughout the extraction and analysis process. After extraction, the concentrated sample is analyzed by LC-MS/MS. The chromatographic system separates atrazine from other matrix components, and the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides selective and sensitive detection. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting it against the concentration of calibration standards. This internal calibration method corrects for potential analyte loss during sample processing and any signal suppression or enhancement caused by the sample matrix.

Experimental Protocols

1. Materials and Reagents

  • Standards: Atrazine (≥98% purity), this compound (≥98% purity, deuterated internal standard).

  • Solvents: HPLC-grade or equivalent Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane.

  • Water: Deionized water (≥18 MΩ·cm).

  • Reagents: Formic acid, Ammonium acetate, Anhydrous Sodium Sulfate.

  • SPE Cartridges: C18 or graphitized carbon-black cartridges (e.g., 500 mg, 6 mL).

  • Equipment: Analytical balance, volumetric flasks, pipettes, SPE vacuum manifold, sample vials, vortex mixer, nitrogen evaporator.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Atrazine and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions by pipetting 1.0 mL of each into separate 100 mL volumetric flasks and bringing to volume with methanol.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare the IS spiking solution by diluting the this compound intermediate stock solution with methanol.

  • Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by performing serial dilutions of the atrazine intermediate stock solution with deionized water or a 50:50 methanol/water mixture. Each calibration standard must be spiked with the IS to the same final concentration as the samples (e.g., 5 ng/mL).

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection & Preservation: Collect water samples in clean glass bottles. Samples should be stored refrigerated (approx. 4°C) until analysis.

  • Spiking: Measure 200 mL of the water sample into a clean glass flask. Add a precise volume of the IS Spiking Solution (e.g., 100 µL of 100 ng/mL IS solution to achieve a final concentration of 0.05 µg/L or 50 ng/L if the final extract volume is 1 mL).

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water through the cartridge under gravity or light vacuum. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire 200 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Drying: After loading, dry the cartridge thoroughly by applying a vacuum for 15-20 minutes.

  • Elution: Elute the retained analytes by passing 5-10 mL of ethyl acetate or a dichloromethane/methanol mixture through the cartridge into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumental Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

LC Parameters Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 400 µL/min
Injection Volume 10 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 8 min, hold for 2 min, return to initial conditions.
MS/MS Parameters Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V

MRM Transitions (Example)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Atrazine216.1174.1 (Quantifier)20
Atrazine216.1104.1 (Qualifier)35
This compound203.2161.2 (Quantifier)22

Note: The exact m/z values for this compound and optimal collision energies must be determined empirically by infusing the standard into the mass spectrometer.

Data Presentation

Table 1: Example Calibration Curve Data

Concentration (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
0.11,520510,0000.003
0.57,850515,0000.015
1.016,100520,0000.031
5.082,500512,0000.161
10.0168,000518,0000.324
25.0425,000521,0000.816
50.0845,000517,0001.634
Result Linearity (r²) > 0.995

Table 2: Method Performance Characteristics

Parameter Result Specification
Limit of Quantification (LOQ)0.1 ng/mL≤ 0.5 ng/mL
Recovery (Spiked at 1.0 ng/mL)
- Sample 196%70-130%
- Sample 2103%70-130%
- Sample 399%70-130%
Precision (RSD)
- Intra-day (n=6)< 5%≤ 15%
- Inter-day (n=18)< 10%≤ 15%

Data presented are representative and should be established for each laboratory and sample matrix. Mean recoveries for atrazine in surface water have been reported at 94% and 102% for spikes of 0.5 and 3.0 µg/L, respectively.

Workflow Visualization

Caption: Experimental workflow for atrazine quantification in water.

References

Application Notes and Protocols for the Environmental Monitoring of Atrazine and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide that has been detected in various environmental compartments. Its persistence and potential for long-range transport, along with its degradation products, necessitate robust and sensitive monitoring methods. This document provides detailed application notes and protocols for the analysis of atrazine and its primary degradation products—deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochloroatrazine (DACT)—in environmental samples. These metabolites can sometimes be found at concentrations higher than the parent compound and are of toxicological concern.[1] The methods described herein are primarily for water matrices, with adaptations for soil analysis, employing solid-phase extraction (SPE) for sample cleanup and concentration, followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Atrazine Degradation Pathway

Atrazine undergoes degradation in the environment through various biotic and abiotic processes, primarily involving N-dealkylation and hydrolysis. The major degradation pathway leads to the formation of DEA, DIA, and subsequently DACT. Another significant pathway involves the hydrolysis of the chlorine atom to form hydroxyatrazine. Understanding these pathways is crucial for selecting the appropriate analytes for a comprehensive environmental risk assessment.

Atrazine_Degradation Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA  N-de-ethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA  N-de-isopropylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine  Hydrolysis DACT Diaminochloroatrazine (DACT) DEA->DACT  N-de-isopropylation DIA->DACT  N-de-ethylation

Caption: Major degradation pathways of atrazine in the environment.

Data Presentation: Typical Concentrations in Environmental Matrices

The concentration of atrazine and its degradation products can vary significantly depending on the environmental matrix, geographical location, and proximity to agricultural areas. The following table summarizes typical concentration ranges reported in the literature.

CompoundMatrixConcentration RangeReference
AtrazineGroundwater<0.1 µg/L to 8.5 µg/L[2][3]
Surface Water0.1 µg/L to >100 µg/L (in runoff)[3][4]
Soilng/g to low µg/g range
Deethylatrazine (DEA)Groundwater<0.1 µg/L to 2.0 µg/L
Surface Water0.1 µg/L to >3 µg/L
Soilng/g range
Deisopropylatrazine (DIA)Groundwater<0.1 µg/L to 6.0 µg/L
Surface Water0.1 µg/L to >1 µg/L
Soilng/g range
Diaminochloroatrazine (DACT)Groundwater<0.01 µg/L to 0.1 µg/L
Surface WaterNot frequently reported
SoilNot frequently reported

Experimental Protocols

Sample Collection and Preservation
  • Water Samples: Collect water samples in 1-liter amber glass bottles. To prevent microbial degradation, especially for drinking water samples, add a preservative such as sodium omadine at 64 mg/L. If residual chlorine is present, it must be quenched by adding a dechlorinating agent like sodium sulfite (50 mg per liter). Samples should be chilled to 4°C and stored in the dark. The holding time before extraction is typically 14 days.

  • Soil Samples: Collect soil samples from the desired depth using a clean auger or core sampler. Store samples in glass jars or high-density polyethylene bags at 4°C. For dissipation studies, soil is often sieved and brought to a specific moisture content before analysis.

Experimental Workflow: Sample Preparation and Analysis

The general workflow for the analysis of atrazine and its degradation products involves extraction from the sample matrix, concentration, and instrumental analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water or Soil Sample Spike Spike with Internal Standards Sample->Spike Extraction Solid-Phase Extraction (SPE) or Solvent Extraction (Soil) Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_MSMS LC-MS/MS Concentration->LC_MSMS GC_MS GC-MS Concentration->GC_MS Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

References

Application of Hydroxy Atrazine-d5 in Human Biomonitoring for Atrazine Exposure Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine, a widely used herbicide, and its metabolites are subjects of ongoing human biomonitoring to assess exposure levels and potential health risks. Accurate quantification of these compounds in biological matrices such as urine is crucial. The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. Hydroxy Atrazine-d5, a deuterated analog of the major atrazine metabolite hydroxyatrazine, serves as an ideal internal standard for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This document provides detailed application notes and a comprehensive protocol for the use of this compound in human biomonitoring of atrazine exposure.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to a urine sample. This "spiked" sample is then subjected to sample preparation, typically solid-phase extraction (SPE), to isolate and concentrate the analytes of interest, including hydroxyatrazine and other atrazine metabolites. The extract is then analyzed by LC-MS/MS. Since this compound is chemically identical to the native hydroxyatrazine, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, regardless of sample loss during preparation or fluctuations in instrument performance.

Quantitative Data Summary

The following tables summarize typical quantitative data and method performance parameters for the analysis of atrazine and its metabolites using an isotope dilution LC-MS/MS method with this compound as an internal standard for hydroxyatrazine.

Table 1: LC-MS/MS Method Performance for Atrazine and its Metabolites in Urine [1]

AnalyteLimit of Detection (LOD) (ng/mL)Linear Range (ng/mL)Precision (RSD %)Extraction Efficiency (%)Relative Recovery (%)
Atrazine0.03 - 2.80LOD - 404 - 2067 - 10287 - 112
Hydroxyatrazine0.03 - 2.80LOD - 1004 - 2067 - 10287 - 112
Desethylatrazine (DEA)0.03 - 2.80LOD - 1004 - 2067 - 10287 - 112
Desisopropylatrazine (DIA)0.03 - 2.80LOD - 1004 - 2067 - 10287 - 112
Diaminochloroatrazine (DACT)0.03 - 2.80LOD - 1004 - 2067 - 10287 - 112
Atrazine Mercapturate0.03 - 2.80LOD - 404 - 2067 - 10287 - 112
Desethylatrazine Mercapturate0.03 - 2.80LOD - 1004 - 2067 - 10287 - 112

Table 2: Typical Mass Spectrometry Parameters for Atrazine Metabolites and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hydroxyatrazine200.1158.120
This compound (Internal Standard) 205.1 163.1 20
Desethylatrazine (DEA)188.1146.118
Desisopropylatrazine (DIA)202.1160.118
Diaminochloroatrazine (DACT)146.1104.122

Experimental Protocols

1. Preparation of Standards and Reagents

  • Stock Solutions: Prepare individual stock solutions of atrazine, its metabolites (including hydroxyatrazine), and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all native analytes by diluting the stock solutions in methanol. Prepare a separate working solution for the internal standard, this compound. The concentrations of these working solutions should be appropriate for spiking calibration standards and quality control samples.

  • Reagents: All solvents should be HPLC or LC-MS grade. Formic acid, ammonium acetate, and other reagents should be of high purity.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.

  • Sample Thawing and Centrifugation: Thaw frozen human urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

  • Spiking with Internal Standard: To 1 mL of the urine supernatant, add a known amount of the this compound working solution. This will serve as the internal standard for hydroxyatrazine. For other metabolites, corresponding isotopically labeled standards should be used if available.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange or reversed-phase SPE cartridge by passing methanol followed by deionized water through the cartridge.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

  • Elution: Elute the analytes from the cartridge with a suitable solvent, such as methanol or a mixture of methanol and another organic solvent, possibly containing a small amount of acid or base to facilitate elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The total run time is typically around 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard (see Table 2).

    • Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and source temperature for each analyte to achieve maximum sensitivity.

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a set of calibration standards by spiking blank urine with known concentrations of the native analytes and a constant concentration of the internal standards. Process these standards alongside the unknown samples.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Human Urine Sample spike_is Spike with This compound urine_sample->spike_is spe Solid-Phase Extraction (SPE) spike_is->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_msms LC-MS/MS Analysis evaporation->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: Experimental workflow for human biomonitoring of atrazine metabolites.

logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_method Analytical Method cluster_result Result hydroxyatrazine Hydroxyatrazine (Native) lc_msms LC-MS/MS hydroxyatrazine->lc_msms hydroxyatrazine_d5 This compound hydroxyatrazine_d5->lc_msms quantification Accurate Quantification lc_msms->quantification Ratio of Peak Areas

Caption: Isotope dilution principle for accurate quantification.

References

Application Notes and Protocols for Solid-Phase Extraction of Atrazine and Metabolites from Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atrazine is a widely used herbicide that has been the subject of extensive environmental and human exposure monitoring. Biomonitoring, particularly through the analysis of urine, is a critical tool for assessing human exposure levels. Atrazine is metabolized in the body into several key compounds, including dealkylated products (desethylatrazine, desisopropylatrazine, diaminochloroatrazine), hydroxylated metabolites, and mercapturic acid conjugates.[1][2] Due to the complexity of the urine matrix and the low concentrations of these analytes, a robust sample preparation method is essential for accurate quantification.

Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of atrazine and its metabolites from urine.[3] It offers significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and enabling automation for high-throughput analysis. This document provides detailed protocols and performance data for both online and offline SPE methods coupled with mass spectrometry.

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to isolate analytes of interest from a liquid sample. The process involves four main steps:

  • Conditioning: The SPE sorbent is solvated with an organic solvent (e.g., methanol) and then equilibrated with a solution similar to the sample matrix (e.g., water or a buffer) to prepare it for sample interaction.

  • Loading: The pre-treated urine sample is passed through the SPE cartridge. The target analytes are retained on the sorbent material through specific chemical interactions, while most of the matrix components pass through to waste.

  • Washing: The sorbent is washed with a specific solvent to remove any weakly bound, interfering compounds from the matrix without dislodging the target analytes.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction, eluting the concentrated and purified analytes for subsequent analysis.

Protocol 1: Online SPE Coupled with HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is adapted from a high-throughput procedure developed for large-scale biomonitoring studies and is suitable for quantifying atrazine and a comprehensive suite of its metabolites.[1][4] Online SPE integrates sample extraction directly with the analytical system, offering speed and reducing manual handling.

Target Analytes:

  • Atrazine

  • Hydroxyatrazine

  • Diaminochloroatrazine (DACT)

  • Desisopropylatrazine (DIA)

  • Desethylatrazine (DEA)

  • Desethylatrazine Mercapturate

  • Atrazine Mercapturate

Experimental Protocol:

  • Materials and Reagents:

    • SPE Cartridge: Online SPE cartridge (e.g., reversed-phase polymer).

    • Solvents: HPLC-grade methanol, acetonitrile, and water.

    • Reagents: Formic acid, ammonium acetate.

    • Internal Standards: Isotope-labeled versions of atrazine and its metabolites.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 10 seconds to ensure homogeneity.

    • Pipette 1.0 mL of urine into a labeled autosampler vial.

    • Add an internal standard spiking solution to each sample.

    • Cap the vials and vortex for another 10 seconds.

  • Online SPE-HPLC-MS/MS Procedure:

    • Loading: The prepared urine sample is injected into the online SPE system. The analytes are trapped on the SPE cartridge while salts and polar interferences are washed to waste.

    • Washing: The SPE cartridge is washed with a high-aqueous mobile phase to remove residual interferences.

    • Elution & Analysis: The analytes are eluted from the SPE cartridge directly onto an analytical HPLC column (e.g., C18) using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid). The separated analytes are then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Quantitative Data Summary:

The following table summarizes the performance characteristics of the online SPE-HPLC-MS/MS method.

AnalyteLimit of Detection (LOD) (ng/mL)Extraction Efficiency (%)Relative Recovery (%)Precision (RSD, %)
Atrazine0.03 - 0.1067 - 10287 - 1124 - 20
Hydroxyatrazine0.03 - 2.8067 - 10287 - 1124 - 20
Diaminochloroatrazine0.03 - 2.8067 - 10287 - 1124 - 20
Desisopropylatrazine0.03 - 2.8067 - 10287 - 1124 - 20
Desethylatrazine0.03 - 2.8067 - 10287 - 1124 - 20
Atrazine Mercapturate0.03 - 2.8067 - 10287 - 1124 - 20
Desethylatrazine Mercapturate0.03 - 2.8067 - 10287 - 1124 - 20

Protocol 2: Offline SPE Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a multi-residue method using a combination of SPE cartridges for thorough cleanup, followed by analysis with GC-MS. This approach is effective for targeting the dealkylated chlorotriazine metabolites of atrazine.

Target Analytes:

  • Atrazine

  • Desethylatrazine (G-28279)

  • Desisopropylatrazine (G-30033)

  • Diaminochloroatrazine (G-28273)

Experimental Protocol:

  • Materials and Reagents:

    • SPE Cartridges: Strong Anion Exchange and Silica SPE cartridges.

    • Solvents: Methanol, ethyl acetate, acetone, hexane (all GC-grade).

    • Reagents: Acetic acid.

  • Sample Preparation (Protein Precipitation):

    • To a 1.0 mL aliquot of urine, add 1.0 mL of methanol.

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for SPE.

  • SPE Procedure:

    • Conditioning: Condition the strong anion exchange and silica cartridges according to the manufacturer's instructions.

    • Loading: Apply the supernatant from the protein precipitation step onto the conditioned SPE cartridges.

    • Washing: Wash the cartridges with appropriate solvents to remove interferences.

    • Elution: Elute the analytes from the cartridges using a suitable solvent mixture (e.g., a combination of ethyl acetate and methanol).

  • Post-Elution Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of solvent suitable for GC-MS injection (e.g., ethyl acetate).

  • Final Analysis:

    • Analyze the reconstituted sample using GC-MS in the selected ion monitoring (SIM) mode for maximum sensitivity and specificity.

Quantitative Data Summary:

The following table summarizes the performance characteristics of the offline SPE-GC-MS method.

AnalyteLimit of Quantification (LOQ) (ppb)Mean Procedural Recovery (%)Standard Deviation of Recovery (%)
Atrazine1.011510.6
Desisopropylatrazine (G-30033)1.011310.2
Desethylatrazine (G-28279)2.01129.5
Diaminochloroatrazine (G-28273)2.09716.1

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the solid-phase extraction of atrazine from urine.

SPE_Workflow General Workflow for SPE of Atrazine from Urine A Urine Sample Collection B Sample Pretreatment (e.g., Centrifugation, Protein Precipitation, Addition of Internal Standard) A->B D Sample Loading B->D C SPE Cartridge Conditioning (e.g., Methanol, Water) C->D E Washing Step (Remove Interferences) D->E F Elution Step (Collect Analytes) E->F G Post-Elution Processing (e.g., Evaporation, Reconstitution) F->G H Final Analysis (LC-MS/MS or GC-MS) G->H

Caption: General Workflow for SPE of Atrazine from Urine

SPE_Comparison Comparison of Online and Offline SPE Protocols cluster_offline Offline SPE Protocol cluster_online Online SPE Protocol A1 Urine Sample Pretreatment A2 Manual SPE (Condition, Load, Wash, Elute) A1->A2 A3 Eluate Collection A2->A3 A4 Evaporation & Reconstitution A3->A4 A5 Injection into LC-MS/MS or GC-MS A4->A5 B1 Urine Sample Pretreatment B2 Automated Online SPE System (Load, Wash, Elute) B1->B2 B3 Direct Transfer to Analytical Column B2->B3 B4 LC-MS/MS Analysis B3->B4

References

Application Notes and Protocols for GC-MS Analysis of Atrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of atrazine. It covers both analysis with and without derivatization, offering methodologies to suit various analytical needs.

Introduction

Atrazine, a widely used herbicide, is a frequent target of environmental and food safety monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the selective and sensitive determination of atrazine and its degradation products. While atrazine itself is amenable to direct GC-MS analysis, derivatization is often employed, particularly for its more polar metabolites, to improve chromatographic behavior and detection sensitivity. This document outlines validated methods for both approaches.

Section 1: Analysis of Atrazine without Derivatization

Direct analysis of atrazine by GC-MS is a common and robust method, particularly for samples where the concentration is not exceedingly low. Several standardized methods, including those from the U.S. Environmental Protection Agency (EPA), utilize this approach.[1]

Experimental Protocol: Direct GC-MS Analysis of Atrazine in Water

This protocol is adapted from established EPA methodologies and is suitable for the quantification of atrazine in water samples.[2][3][4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Adjust the pH of a 250-500 mL water sample to neutral (pH 7) using appropriate buffers.

  • Internal Standard Spiking: Add an internal standard, such as atrazine-d5, to the sample to a final concentration of 1 µg/L.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.

  • Elution: Elute the trapped analytes with two 5 mL portions of ethyl acetate into a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 40°C.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent quadrupole mass spectrometer.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent fused-silica capillary column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C.

    • Ramp 3: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for Atrazine: m/z 200 (quantification), 215, 185 (qualifier).

    • Ions to Monitor for Atrazine-d5: m/z 205 (quantification), 220 (qualifier).

Quantitative Data for Underivatized Atrazine Analysis

The following table summarizes typical performance data for the direct GC-MS analysis of atrazine.

ParameterValueReference
Limit of Detection (LOD) 0.002 - 0.10 µg/L[2]
Limit of Quantification (LOQ) 0.10 - 0.15 µg/L
Mean Recovery 90 - 106%
Relative Standard Deviation (RSD) < 15%

Workflow for Direct Atrazine Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample pH_Adjust pH Adjustment Sample->pH_Adjust Spike Internal Standard Spiking pH_Adjust->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate GC_MS GC-MS System Concentrate->GC_MS Injection Data Data Acquisition (SIM) GC_MS->Data Quant Quantification Data->Quant

Caption: Workflow for direct GC-MS analysis of atrazine in water.

Section 2: Derivatization-Based GC-MS Analysis of Atrazine and its Metabolites

Derivatization is particularly useful for the simultaneous analysis of atrazine and its more polar degradation products, such as deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DAA). The most common derivatization technique is silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, thereby increasing volatility and thermal stability.

Silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

MTBSTFA is a widely used silylating agent that forms stable TBDMS derivatives.

Experimental Protocol: Silylation of Atrazine and its Metabolites

This protocol details the silylation of atrazine and its degradation products for GC-MS analysis.

1. Sample Preparation and Extraction

  • Follow the SPE procedure as described in Section 1, step 1.

  • After elution, evaporate the solvent completely under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of acetonitrile.

2. Derivatization Procedure

  • To the 100 µL sample extract, add 50 µL of MTBSTFA.

  • Seal the vial tightly.

  • Heat the reaction mixture at 60-75°C for 30-60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Instrumentation and Conditions

  • GC-MS System and Column: As described in Section 1, step 2.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 6°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full Scan (m/z 50-550) or SIM for higher sensitivity.

    • Expected Derivatives: Atrazine (underivatized), TBDMS-DEA, TBDMS-DIA, di-TBDMS-DAA. Monitor characteristic ions for each derivative.

Quantitative Data for Silylation-Based Analysis

The following table presents performance data for the analysis of atrazine and its metabolites following silylation with MTBSTFA.

AnalyteLimit of Detection (LOD) (µg/L)Mean Recovery (%)Reference
Atrazine 0.0394-98
Deethylatrazine (DEA) 0.0592-96
Deisopropylatrazine (DIA) 0.0495-99
Didealkylatrazine (DAA) 0.0785-93

Workflow for Silylation-Based Atrazine Analysis

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Extracted Sample Residue Reconstitute Reconstitute in Acetonitrile Sample->Reconstitute Add_MTBSTFA Add MTBSTFA Reconstitute->Add_MTBSTFA Heat Heat (60-75°C) Add_MTBSTFA->Heat Cool Cool to Room Temp. Heat->Cool GC_MS GC-MS System Cool->GC_MS Injection Data Data Acquisition GC_MS->Data Quant Quantification Data->Quant

Caption: Workflow for silylation-based GC-MS analysis of atrazine.

Section 3: Other Derivatization Techniques (Application Notes)

While silylation is the most documented derivatization method for atrazine's metabolites, other techniques like alkylation and acylation are common in GC-MS for various analytes and could potentially be applied to atrazine. However, specific, validated protocols and direct quantitative comparisons for atrazine are less prevalent in the literature.

Alkylation

Alkylation introduces an alkyl group to active hydrogens. Reagents like methyl chloroformate (MCF) are used to derivatize amines and carboxylic acids. While no specific protocol for atrazine was found, the general principle involves the reaction of the amine groups on atrazine or its metabolites with the alkylating agent in a suitable solvent.

Acylation

Acylation involves the introduction of an acyl group. Fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are often used to create derivatives with excellent chromatographic properties and sensitivity for electron capture detection (ECD). A general procedure would involve reacting the sample with TFAA in the presence of a catalyst.

Conclusion

The choice between direct analysis and derivatization for atrazine by GC-MS depends on the specific analytical goals. For the routine monitoring of atrazine in water, direct injection following a robust sample preparation method like SPE is often sufficient and validated by regulatory bodies. When the simultaneous analysis of atrazine and its more polar degradation products is required, or when very low detection limits are necessary, silylation with reagents such as MTBSTFA is a highly effective strategy. Further research into alkylation and acylation techniques could expand the repertoire of derivatization options for atrazine analysis.

References

Application Note: Quantitative Analysis of Hydroxyatrazine in Environmental Samples using Hydroxy Atrazine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and pesticide residue analysis.

Introduction

Atrazine, a widely used herbicide, and its degradation products are significant environmental contaminants that can impact water and soil quality.[1] Hydroxyatrazine (HA) is a major, non-phytotoxic metabolite formed through the hydrolysis of atrazine in the environment.[2][3] Accurate quantification of hydroxyatrazine is crucial for assessing the environmental fate of atrazine and the overall herbicide burden.

The use of isotopically labeled internal standards is the preferred method for achieving high accuracy and precision in quantitative mass spectrometry, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[4][5] This application note details a robust and sensitive method for the determination of hydroxyatrazine in water and soil samples using Hydroxy Atrazine-d5 as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves extracting hydroxyatrazine and spiking the sample with a known concentration of this compound. Since the deuterated internal standard has nearly identical chemical and physical properties to the target analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior in the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the native hydroxyatrazine to the labeled this compound, which corrects for analyte loss during sample processing and any signal suppression or enhancement caused by the sample matrix.

Experimental Workflow

The overall experimental process from sample collection to final data analysis is outlined below.

G Workflow for Hydroxyatrazine Analysis using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Weighing (e.g., 10g Soil or 200mL Water) Spike 2. Internal Standard Spiking (Add this compound) Sample->Spike Extract 3. Extraction (e.g., Acetonitrile + Salts) Spike->Extract Cleanup 4. d-SPE Cleanup (PSA / C18) Extract->Cleanup LCMS 5. Instrumental Analysis (LC-MS/MS) Cleanup->LCMS Quant 6. Quantification (Area Ratio of Analyte/IS) LCMS->Quant Result 7. Final Result Calculation (Concentration in ng/g or µg/L) Quant->Result

Caption: General workflow for pesticide residue analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Standards: Hydroxyatrazine and this compound certified reference materials.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA) and C18.

  • SPE Cartridges (for water): Propylbenzenesulfonic acid (SCX) cation-exchange or equivalent.

Protocol 1: Analysis in Soil (Modified QuEChERS)

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Weighing: Weigh 10 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of a working solution of this compound (e.g., 1 µg/mL) to the sample.

  • Hydration (if necessary): Add 8 mL of reagent water to the soil sample and vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis in Water (Solid-Phase Extraction)

This protocol utilizes solid-phase extraction (SPE) to concentrate the analytes from a larger water sample volume.

  • Sample Preparation: Measure 200 mL of the water sample. If the sample contains particulates, filter it through a 0.2 µm membrane filter.

  • Acidification: Adjust the sample pH to ~2.5 with formic acid to ensure the analytes are in a cationic state for retention on the SCX cartridge.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to the water sample.

  • SPE Cartridge Conditioning: Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of pH 2.5 reagent water. Do not let the cartridge go dry.

  • Sample Loading: Pass the entire 200 mL water sample through the conditioned SPE cartridge at a flow rate of 3-5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of pH 2.5 reagent water to remove interferences.

  • Analyte Elution: Elute the retained hydroxyatrazine and its internal standard from the cartridge using 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterTypical Setting
LC System UHPLC/HPLC System
Column Reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, <3 µm particle size).
Mobile Phase A Water with 0.1% formic acid and 5-10 mM ammonium acetate.
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid.
Flow Rate 0.3 - 0.5 mL/min.
Gradient Optimized to ensure chromatographic separation from matrix interferences.
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor and product ions must be optimized by direct infusion of standards. Example transitions for Atrazine are loss of propylene.
- Hydroxyatrazine Determine experimentally
- this compound Determine experimentally

Method Performance and Data

The use of a deuterated internal standard significantly improves method performance. The following table summarizes typical performance characteristics for the analysis of atrazine and its metabolites in various matrices, which can be expected to be similar for hydroxyatrazine.

ParameterMatrixValueReference
Recovery Stream Water89.1 ± 6.0% (for Hydroxyatrazine)
Recovery Surface Water94 - 110% (for Atrazine & metabolites)
Limit of Quantification (LOQ) Stream Water0.13 µg/L (for Hydroxyatrazine)
Limit of Quantification (LOQ) Groundwater20 ng/L (for Atrazine & metabolites)
Linearity (R²) Water Extracts> 0.997
Linearity (R²) Drinking Water> 0.996

Logical Relationship for Quantification

The quantification relies on the linear relationship between concentration and the response ratio of the analyte to the internal standard (IS).

G cluster_calibration Calibration Curve Generation cluster_sample Sample Analysis Cal1 Known Concentrations of Analyte Cal3 Calculate Area Ratio (Analyte / IS) Cal1->Cal3 Cal2 Constant Concentration of Internal Standard Cal2->Cal3 Cal4 Plot Ratio vs. Concentration Cal3->Cal4 Result Determine Unknown Concentration from Calibration Curve Cal4->Result Apply to Samp1 Measure Peak Area of Analyte in Sample Samp3 Calculate Area Ratio (Analyte / IS) Samp1->Samp3 Samp2 Measure Peak Area of IS in Sample Samp2->Samp3 Samp3->Result Sample Ratio

Caption: Logic for internal standard quantification.

Conclusion

The described methodology, utilizing this compound as an internal standard for LC-MS/MS analysis, provides a highly accurate, sensitive, and robust approach for quantifying hydroxyatrazine residues in complex environmental matrices like soil and water. This method effectively mitigates matrix-induced inaccuracies, ensuring reliable data for environmental monitoring, risk assessment, and regulatory compliance.

References

Troubleshooting & Optimization

"matrix effects in atrazine quantification with Hydroxy Atrazine-d5"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of atrazine, with a specific focus on the use of Hydroxy Atrazine-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect atrazine quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as atrazine, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results, particularly in complex matrices like soil, food, or biological fluids.[2][3]

Q2: How do stable isotope-labeled internal standards like this compound or Atrazine-d5 work to mitigate matrix effects?

A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[4] A SIL-IS is a form of the analyte where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C). The principle is that the SIL-IS is chemically and physically almost identical to the analyte, causing it to co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Is this compound the correct internal standard for atrazine quantification?

A3: Typically, the most suitable stable isotope-labeled internal standard is the deuterated analogue of the analyte itself. Therefore, for atrazine quantification, Atrazine-d5 is the most commonly used and recommended internal standard. This compound is the deuterated form of hydroxyatrazine, a primary metabolite of atrazine. As such, this compound is the appropriate internal standard for the quantification of hydroxyatrazine . Using this compound for atrazine quantification is not standard practice and may lead to inaccurate results because its chromatographic and ionization behavior may not perfectly match that of atrazine.

Q4: What is the "isotope effect" and can it affect my results even when using the correct internal standard?

A4: The isotope effect can cause a slight difference in retention time between the analyte and its deuterated internal standard. This is because the substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule. If this shift causes the analyte and the internal standard to elute into regions with different levels of ion suppression, it can lead to incomplete compensation for matrix effects and result in inaccurate quantification. This phenomenon is known as differential matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of analyte/internal standard area ratio. Inconsistent matrix effects between samples. Analyte and internal standard are not co-eluting perfectly, leading to differential matrix effects. Instability of the analyte or internal standard in the prepared samples.Optimize sample cleanup to remove more matrix components. Adjust chromatographic conditions (e.g., gradient, column chemistry) to improve co-elution. Investigate the stability of the compounds in the sample matrix and autosampler. Prepare fresh samples if necessary.
Analyte and internal standard (this compound) do not co-elute. Significant chemical differences between atrazine and hydroxyatrazine. Inappropriate chromatographic conditions.As atrazine and hydroxyatrazine are different compounds, perfect co-elution is not expected. It is highly recommended to use Atrazine-d5 as the internal standard for atrazine analysis. If proceeding with this compound, develop a chromatographic method that minimizes the retention time difference. However, be aware that this is not an ideal approach.
Unexpectedly high or low atrazine concentrations. Significant ion suppression or enhancement that is not being adequately corrected by the internal standard. Incorrect internal standard concentration. Degradation of the analyte or internal standard stock solutions.Evaluate the matrix effect using a post-extraction spike experiment (see Experimental Protocols). Dilute the sample to reduce the concentration of matrix components. Verify the concentration and stability of all standard solutions. Prepare fresh standards.
Non-linear calibration curve. Detector saturation at high concentrations. Significant matrix effects at different concentration levels. Cross-contamination or issues with standard preparation.Extend the calibration range or dilute samples to fall within the linear range. Use a weighted regression model for the calibration curve. Prepare fresh calibration standards and ensure no contamination of the blank.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data from pesticide analysis studies. Note that the specific values can vary significantly depending on the matrix, extraction method, and analytical instrumentation.

Analyte/Internal Standard Matrix Extraction Method Average Recovery (%) Matrix Effect (%)
AtrazineRiver WaterSolid Phase Extraction (SPE)91.7 - 96.6Not specified
AtrazineDistilled WaterSolid Phase Extraction (SPE)93.3 - 94.7Not specified
AtrazineGroundwaterSPE-LC-MS/MS>80Compensated by IS
Various PesticidesApples (High Water Content)QuEChERSNot specifiedStrong Enhancement (>70% of analytes)
Various PesticidesGrapes (High Acid/Water Content)QuEChERSNot specifiedStrong Enhancement (>74% of analytes)
Various PesticidesSpelt Kernels (High Starch/Protein)QuEChERSNot specifiedStrong Suppression (>82% of analytes)
Various PesticidesSunflower Seeds (High Oil Content)QuEChERSNot specifiedStrong Suppression (>65% of analytes)

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike atrazine and the internal standard (ideally Atrazine-d5) into the final extraction solvent.
  • Set B (Post-Spike Matrix): Extract a blank matrix sample. Spike atrazine and the internal standard into the final, clean extract.
  • Set C (Pre-Spike Matrix): Spike atrazine and the internal standard into the blank matrix sample before the extraction process.

2. Analyze all three sets of samples by LC-MS/MS.

3. Calculate the Matrix Factor (MF) and Recovery (RE):

  • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
  • MF < 1 indicates ion suppression.
  • MF > 1 indicates ion enhancement.
  • MF = 1 indicates no matrix effect.
  • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
  • This indicates the efficiency of the extraction process.

Protocol 2: Solid-Phase Extraction (SPE) for Atrazine in Water Samples

This is a general protocol for extracting atrazine from water samples.

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it. Do not let the cartridge dry out.

2. Sample Loading:

  • Fortify the water sample with the internal standard (Atrazine-d5).
  • Pass the water sample through the conditioned SPE cartridge at a slow, steady flow rate.

3. Cartridge Washing:

  • Wash the cartridge with deionized water to remove polar interferences.

4. Analyte Elution:

  • Elute the atrazine and internal standard from the cartridge using a suitable organic solvent, such as ethyl acetate or methanol.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (Ion Source) Analyte Atrazine CoElution Co-elution of Matrix and Analyte Analyte->CoElution IS Internal Standard (e.g., Atrazine-d5) IS->CoElution Matrix Matrix Components Matrix->CoElution Ionization Electrospray Ionization (ESI) CoElution->Ionization Suppression Ion Suppression Ionization->Suppression Competition for ionization Enhancement Ion Enhancement Ionization->Enhancement Improved ionization Detector Detector Signal Suppression->Detector Decreased Signal Enhancement->Detector Increased Signal

Caption: Mechanism of matrix effects in LC-MS/MS.

start Start: Atrazine Quantification prep Sample Preparation (e.g., SPE, QuEChERS) start->prep spike Spike with Internal Standard (Atrazine-d5) prep->spike lcms LC-MS/MS Analysis spike->lcms ratio Calculate Peak Area Ratio (Atrazine / Atrazine-d5) lcms->ratio quant Quantify using Calibration Curve ratio->quant end End: Accurate Concentration quant->end

Caption: Typical workflow for atrazine quantification.

start Inaccurate Results (Poor Recovery or Reproducibility) check_is Is the correct IS used? (Atrazine-d5 for Atrazine) start->check_is use_correct_is Action: Use Atrazine-d5 for Atrazine quantification check_is->use_correct_is No check_coelution Do analyte and IS co-elute? check_is->check_coelution Yes end Problem Resolved use_correct_is->end optimize_lc Action: Optimize LC method (gradient, column, etc.) check_coelution->optimize_lc No eval_matrix Evaluate Matrix Effect (Post-extraction spike) check_coelution->eval_matrix Yes optimize_lc->end is_suppression Significant Suppression/Enhancement? eval_matrix->is_suppression improve_cleanup Action: Improve sample cleanup or dilute sample is_suppression->improve_cleanup Yes review_standards Action: Check standard concentrations and stability is_suppression->review_standards No improve_cleanup->end review_standards->end

Caption: Troubleshooting decision tree for matrix effects.

References

"troubleshooting isotopic interference in atrazine analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during atrazine analysis.

Troubleshooting Guides

Issue: Inconsistent or Incorrect Isotope Ratios for Atrazine Fragments

Symptom: The observed relative abundance of isotopic peaks for the atrazine molecular ion or its fragments deviates significantly from the expected pattern. For example, the ratio of the M+2 peak to the M peak is incorrect.

Possible Causes:

  • Co-eluting Isobaric Interference: Another compound with the same nominal mass as an atrazine isotope is eluting from the gas chromatograph (GC) at the same time.

  • High Background Noise: Chemical noise in the mass spectrometer (MS) can interfere with the accurate measurement of low-abundance isotopes.

  • Detector Saturation: If the analyte concentration is too high, the detector can be saturated, leading to inaccurate measurement of isotope ratios.

  • Incorrect MS Settings: Suboptimal mass spectrometer settings, such as scan speed or resolution, can affect the accurate measurement of isotope patterns.

Troubleshooting Workflow:

G start Start: Inconsistent Isotope Ratios Observed check_blank Analyze a Solvent Blank start->check_blank is_blank_clean Is Blank Free of Interferences? check_blank->is_blank_clean check_standard Analyze a Pure Atrazine Standard is_blank_clean->check_standard Yes end End is_blank_clean->end No (Address System Contamination) is_ratio_correct Are Isotope Ratios Correct in Standard? check_standard->is_ratio_correct suspect_isobaric Isobaric Interference Suspected in Sample is_ratio_correct->suspect_isobaric Yes adjust_ms Adjust MS Parameters (e.g., increase resolution, use SIM/MRM) is_ratio_correct->adjust_ms No adjust_chromatography Modify GC Method (e.g., temperature ramp, column) suspect_isobaric->adjust_chromatography is_saturation Is Detector Saturation Suspected? suspect_isobaric->is_saturation reanalyze_sample Re-analyze Sample adjust_chromatography->reanalyze_sample problem_solved Problem Resolved reanalyze_sample->problem_solved adjust_ms->check_standard check_concentration Dilute Sample and Re-analyze check_concentration->problem_solved is_saturation->adjust_ms No is_saturation->check_concentration Yes

Caption: Workflow for troubleshooting inconsistent atrazine isotope ratios.

Experimental Protocols:

  • Protocol 1: Modifying GC Method to Resolve Co-elution

    • Objective: To separate the atrazine peak from any co-eluting isobaric interferences.

    • Procedure:

      • Decrease the initial GC oven temperature ramp rate (e.g., from 20°C/min to 10°C/min) to improve separation of early-eluting compounds.

      • Increase the final hold time to ensure all compounds have eluted.

      • If available, switch to a GC column with a different stationary phase chemistry (e.g., from a non-polar to a mid-polar column) to alter the elution order of compounds.

    • Analysis: Re-analyze the sample and examine the peak shape and isotope ratios of atrazine. A clean separation should result in the correct isotopic pattern.

  • Protocol 2: Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to Reduce Interferences

    • Objective: To increase the specificity of the analysis and reduce the impact of background noise and some isobaric interferences.

    • Procedure for SIM:

      • Instead of scanning a wide mass range, program the mass spectrometer to only monitor the specific m/z values for atrazine's molecular ion and key fragments (see Table 1).

      • Set appropriate dwell times for each ion to ensure sufficient data points across the chromatographic peak.

    • Procedure for MRM (for tandem MS systems):

      • Select a precursor ion for atrazine (e.g., m/z 215).

      • Induce fragmentation and monitor for a specific product ion that is characteristic of atrazine.

    • Analysis: Re-analyze the sample using the SIM or MRM method. This will significantly reduce the signal from interfering compounds that do not share the same selected ions.

Data Presentation: Atrazine Isotopic Abundances

The presence of a chlorine atom in atrazine results in a characteristic isotopic pattern for its molecular ion and chlorine-containing fragments. The two stable isotopes of chlorine are ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance). This leads to a pair of peaks separated by two mass units (M and M+2) with an approximate intensity ratio of 3:1.

Table 1: Theoretical Isotopic Abundances for Key Atrazine Ions

Ion Descriptionm/z (³⁵Cl)m/z (³⁷Cl)Expected Intensity Ratio (M / M+2)Notes
Molecular Ion [M]⁺215217~3:1The primary ion representing the intact molecule.
[M-CH₃]⁺200202~3:1A common fragment resulting from the loss of a methyl group.[1]

Note: The exact observed ratios may vary slightly due to the contribution of ¹³C isotopes and instrument-specific factors.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of atrazine analysis?

A1: Isotopic interference in atrazine analysis primarily refers to the overlap of signals from naturally occurring stable isotopes. Atrazine contains chlorine, which has two main isotopes: ³⁵Cl and ³⁷Cl.[1] This results in a characteristic pattern in the mass spectrum where you see a peak for the molecule with ³⁵Cl (M) and a smaller peak for the molecule with ³⁷Cl (M+2). An interference occurs if the relative abundances of these peaks are distorted, which can be caused by the presence of other interfering ions at the same mass-to-charge ratio.

Q2: What is the difference between isotopic and isobaric interference?

A2:

  • Isotopic interference arises from the isotopes of the elements within the target molecule itself (e.g., the ³⁷Cl in some atrazine molecules causing the M+2 peak).

  • Isobaric interference is caused by a different chemical species that has the same nominal mass as the ion of interest.[2][3][4] For example, a fragment from a co-eluting matrix compound could have the same mass as the atrazine M+2 ion, artificially inflating its signal.

Q3: My M+2 peak for atrazine is larger than the expected ~33% of the M peak. What could be the cause?

A3: This is a strong indication of an isobaric interference. A co-eluting compound likely has a fragment ion at the same m/z as your atrazine M+2 peak. To resolve this, you should first try to improve your chromatographic separation to see if you can separate the two compounds. If that is not possible, using a higher resolution mass spectrometer or a tandem MS (MS/MS) method can help to differentiate between atrazine and the interfering compound.

Q4: How can I confirm that an interference is isobaric and not just an issue with my instrument?

A4:

  • Analyze a pure standard: If the isotope ratios are correct for a pure atrazine standard, the problem is likely in your sample matrix.

  • Improve chromatographic separation: If modifying the GC temperature program or changing the GC column resolves the issue, it confirms a co-eluting interference.

  • Use high-resolution mass spectrometry (HRMS): HRMS can distinguish between ions with the same nominal mass but different exact masses. If the exact mass at the M+2 position does not match the theoretical exact mass for atrazine with a ³⁷Cl, it confirms an isobaric interference.

Q5: Can using a deuterated internal standard for atrazine help with isotopic interference?

A5: Yes, a deuterated internal standard (e.g., atrazine-d5) is a valuable tool. While it doesn't eliminate the isotopic interference on the native atrazine, it helps to ensure accurate quantification in the presence of matrix effects that might suppress or enhance the ion signal. However, it's important to ensure that the internal standard itself is free from impurities and that its isotopic peaks do not interfere with the analyte peaks.

Q6: What are some common sources of isobaric interference in environmental samples?

A6: Isobaric interferences in environmental samples are highly matrix-dependent. Potential sources include:

  • Fragments of other pesticides or their degradation products.

  • Phthalates (common plasticizers).

  • Polycyclic aromatic hydrocarbons (PAHs).

  • Natural organic matter from soil or water samples.

A good practice is to run a full scan (if not already doing so) on a concentrated sample to identify other major components that are eluting near your atrazine peak.

Logical Relationship Diagram for Differentiating Interference Types:

G start Start: Abnormal Peak Ratio pure_standard Analyze Pure Atrazine Standard start->pure_standard ratio_correct Is Ratio Correct? pure_standard->ratio_correct instrument_issue Potential Instrument Issue (e.g., calibration, detector) ratio_correct->instrument_issue No sample_issue Issue is Sample-Specific ratio_correct->sample_issue Yes modify_gc Modify GC Separation sample_issue->modify_gc separation_improves Does Separation Improve Ratio? modify_gc->separation_improves isobaric Conclusion: Isobaric Interference separation_improves->isobaric Yes no_change No Change separation_improves->no_change No use_hrms Use High-Resolution MS no_change->use_hrms mass_match Does High-Res Mass Match Atrazine? use_hrms->mass_match mass_match->isobaric No complex_interference Conclusion: Complex Interference or Matrix Effect mass_match->complex_interference Yes

Caption: Differentiating between instrument issues and isobaric interference.

References

Technical Support Center: Improving Atrazine Analysis Accuracy with Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the accuracy of atrazine analysis using internal standards.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for accurate atrazine quantification?

Internal standards (IS) are crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. By adding a known concentration of an IS to the sample before any processing steps, the ratio of the analyte signal to the IS signal can be used for quantification. This ratio corrects for variations in extraction efficiency, sample volume, and injection volume, leading to more accurate and precise results.[2]

Q2: What are the most common internal standards used for atrazine analysis?

The most widely recommended and used internal standards for atrazine analysis are isotopically labeled analogs, such as Atrazine-d5.[3][4] Deuterated standards like Atrazine-d5 are ideal because they have nearly identical chemical and physical properties to atrazine, meaning they behave similarly during extraction and chromatographic separation, but are distinguishable by mass spectrometry due to their different masses.[4] Other compounds like terbuthylazine have also been used as internal standards.

Q3: What are "matrix effects" and how do they affect atrazine analysis?

Matrix effects are the alteration of the ionization of target analytes by co-eluting compounds from the sample matrix. These effects can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. In atrazine analysis of complex environmental or biological samples, matrix components like humic acids or salts can interfere with the ionization process in techniques like LC-MS. The use of an appropriate internal standard, especially an isotopically labeled one that co-elutes with the analyte, is the most effective way to compensate for these matrix effects.

Q4: When should the internal standard be added to the sample?

The internal standard should be added to the sample at the very beginning of the sample preparation process, before any extraction, cleanup, or concentration steps. This ensures that the IS experiences the same potential losses as the analyte throughout the entire workflow, allowing for accurate correction.

Troubleshooting Guide

Issue 1: Poor recovery of atrazine and the internal standard.

Possible Cause Troubleshooting Step
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE cartridge is appropriate for atrazine (e.g., C18) and is conditioned correctly before use. - Optimize the pH of the sample; triazine polarity and binding to the sorbent can be pH-dependent. - Check the elution solvent to ensure it is effective for desorbing atrazine and the IS from the SPE sorbent.
Inappropriate Sample pH - Adjust the sample pH to neutral before extraction, as extreme pH values can affect the stability and extraction efficiency of triazines.
Analyte Degradation - Store samples properly (e.g., at 4°C) to prevent microbial degradation. - For water samples, consider adding a preservative like 2-chloroacetamide.

Issue 2: High variability in results between replicate injections.

Possible Cause Troubleshooting Step
Instrument Instability - Check the stability of the analytical instrument (GC-MS or LC-MS). Run a series of standards to ensure the response is consistent. - Verify that the internal standard peak area is consistent across injections. EPA Method 523 suggests that the IS peak area should be within ±50% of the average from the initial calibration and ±30% from the most recent continuing calibration check.
Inconsistent Injection Volume - Ensure the autosampler is functioning correctly and the injection syringe is clean and free of air bubbles.
Sample Non-homogeneity - Thoroughly vortex or mix the final sample extract before transferring it to an autosampler vial.

Issue 3: Internal standard peak area is significantly different from the calibration standards.

Possible Cause Troubleshooting Step
Matrix Effects - Significant signal suppression or enhancement in the sample matrix compared to the clean solvent of the calibration standards. - Prepare matrix-matched calibration standards by spiking known concentrations of the analyte and IS into a blank matrix extract that is representative of the samples being analyzed.
Incorrect Spiking of Internal Standard - Double-check the concentration of the internal standard stock solution and the volume added to the samples to ensure it is consistent with the amount added to the calibration standards.

Quantitative Data Summary

Table 1: Recovery and Precision of Atrazine Analysis Using Atrazine-d5 as an Internal Standard.

Matrix Analytical Method Fortification Level Mean Recovery (%) Relative Standard Deviation (%)
Surface WaterGC/MS0.5 µg/L94N/A
Surface WaterGC/MS3.0 µg/L94N/A
WaterGC/Ion Trap MS24 ng/L83-943.2-16.1
WaterGC/Ion Trap MS200 ng/L83-943.2-16.1
WaterGC/Ion Trap MS1000 ng/L83-943.2-16.1
Ground, Surface, Waste WatersSPE-HPLC-MS/MSN/A64-96N/A

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Atrazine in Water

This protocol is a generalized procedure based on common practices.

  • Sample Collection and Preservation: Collect water samples in clean glass containers. If not analyzed immediately, store at 4°C.

  • Internal Standard Spiking: Fortify the water sample with a known amount of internal standard (e.g., Atrazine-d5) at the beginning of the preparation.

  • SPE Cartridge Conditioning: Condition a C18 bonded-silica SPE cartridge by passing aliquots of methanol followed by reagent water through it.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with reagent water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge, for example, under a vacuum or with a stream of nitrogen.

  • Elution: Elute the trapped atrazine and internal standard from the cartridge using an appropriate solvent, such as ethyl acetate or methanol.

  • Concentration: Concentrate the eluent to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by GC-MS or LC-MS.

Protocol 2: Preparation of Internal Standard Stock Solution

This protocol is based on EPA Method 523.

  • Weighing: Accurately weigh approximately 10 mg of the solid internal standard (e.g., Atrazine-d5) into a tared 10-mL volumetric flask.

  • Dissolving: Dilute to the mark with a suitable solvent like ethyl acetate. Sonication may be necessary to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed container at a low temperature (e.g., -18°C) and protected from light.

  • Working Solution Preparation: Prepare a working solution by diluting the stock solution to the desired concentration for spiking into samples and calibration standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Collection Spike 2. Spike with Internal Standard (e.g., Atrazine-d5) Sample->Spike Add known amount of IS SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Isolate analyte and IS Elute 4. Elution SPE->Elute Recover analyte and IS Concentrate 5. Concentration Elute->Concentrate Reduce volume Analysis 6. GC-MS or LC-MS Analysis Concentrate->Analysis Inject extract Quant 7. Quantification using Analyte/IS Ratio Analysis->Quant Calculate concentration

Caption: Workflow for Atrazine Analysis with an Internal Standard.

Troubleshooting_Logic Start Inaccurate Results? CheckRecovery Low Analyte and IS Recovery? Start->CheckRecovery CheckVariability High Variability in Replicates? Start->CheckVariability CheckISArea IS Area Inconsistent? Start->CheckISArea SPE_Issues Optimize SPE Protocol (Conditioning, pH, Elution) CheckRecovery->SPE_Issues Yes Instrument_Stability Check Instrument Stability and Injection Precision CheckVariability->Instrument_Stability Yes Matrix_Effects Investigate Matrix Effects (Use Matrix-Matched Standards) CheckISArea->Matrix_Effects Yes Spiking_Error Verify IS Concentration and Spiking Volume CheckISArea->Spiking_Error Also consider

Caption: Troubleshooting Logic for Atrazine Analysis Issues.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Hydroxy Atrazine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Hydroxy Atrazine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound?

A1: The unlabeled Hydroxy Atrazine has a precursor ion of m/z 198.[1] For this compound, where five hydrogen atoms are replaced by deuterium, the theoretical precursor ion ([M+H]+) is m/z 203. The primary product ions for the unlabeled compound are m/z 156 and 114.[1] The corresponding product ions for the d5-labeled compound will depend on the location of the deuterium atoms on the molecule and whether they are retained or lost during fragmentation. It is crucial to perform a product ion scan to confirm the exact m/z of the product ions for your specific standard.

Q2: Why is my this compound internal standard not co-eluting with the native Hydroxy Atrazine analyte?

A2: A slight chromatographic shift between an analyte and its deuterated internal standard can occur due to the "isotope effect".[2] This can be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium. If this shift leads to differential matrix effects, it can compromise the accuracy of your results.[2]

Q3: I am observing a signal for the unlabeled Hydroxy Atrazine in my blank samples containing only the this compound internal standard. What could be the cause?

A3: This can be due to two main reasons:

  • Isotopic Impurity: The deuterated internal standard may contain a small percentage of the unlabeled analyte.

  • In-source Fragmentation or Back-Exchange: The deuterated standard might be losing deuterium atoms in the ion source of the mass spectrometer or exchanging them with hydrogen atoms from the solvent.

Q4: My calibration curve is non-linear at lower concentrations. What should I investigate?

A4: Non-linearity at the lower end of a calibration curve when using a deuterated internal standard can often be attributed to impurities in the standard. If the this compound contains a significant amount of unlabeled Hydroxy Atrazine, this will contribute to the analyte signal and cause a positive bias at low concentrations.

Troubleshooting Guides

Issue 1: Poor Signal or No Detectable Peak for this compound
  • Possible Cause 1: Incorrect Mass Spectrometry Parameters.

    • Troubleshooting Steps:

      • Confirm the precursor ion is set to m/z 203.

      • Perform a product ion scan to identify the most abundant and stable product ions. Start with the theoretical product ions (shifted from the unlabeled compound's ions) and scan a wider mass range.

      • Optimize collision energy. Start with the collision energy used for the unlabeled compound (e.g., 20 V) and vary it to maximize the signal of the desired product ions.

      • Check other source parameters like capillary voltage, source temperature, and gas flows to ensure they are appropriate for the ionization of this class of compounds.

  • Possible Cause 2: Poor Ionization.

    • Troubleshooting Steps:

      • Ensure the mobile phase is compatible with positive mode electrospray ionization (ESI). Acidifying the mobile phase with a small amount of formic acid can improve protonation and signal intensity.

      • Prepare a fresh solution of this compound in a suitable solvent to rule out degradation or precipitation issues.

Issue 2: Inconsistent or Irreproducible Internal Standard Signal
  • Possible Cause 1: Isotopic Exchange.

    • Troubleshooting Steps:

      • Deuterium atoms, especially those on heteroatoms or activated carbon positions, can exchange with protons from the solvent.

      • To assess this, incubate the this compound in the final sample matrix or mobile phase for a time equivalent to your sample preparation and analysis sequence. Re-inject and check for any increase in the signal of the unlabeled analyte.

      • If exchange is suspected, consider preparing standards and samples in an aprotic solvent if compatible with your method.

  • Possible Cause 2: Differential Matrix Effects.

    • Troubleshooting Steps:

      • Even with a deuterated internal standard, significant differences in the sample matrix between standards and unknown samples can lead to variability.

      • Perform a post-extraction addition experiment to evaluate the extent of matrix effects on both the analyte and the internal standard.

      • Optimize sample preparation to remove more matrix components. This could involve trying different solid-phase extraction (SPE) sorbents or liquid-liquid extraction conditions.

Data Presentation

Table 1: Proposed Starting Mass Spectrometry Parameters for this compound Optimization

ParameterUnlabeled Hydroxy AtrazineProposed Starting Value for this compound
Precursor Ion (m/z) 198203
Product Ion 1 (m/z) 156To be determined by product ion scan (start around m/z 161)
Product Ion 2 (m/z) 114To be determined by product ion scan (start around m/z 119)
Collision Energy (V) 2020 (to be optimized)
Ionization Mode Positive ESIPositive ESI

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound
  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Perform a Q1 scan to confirm the presence and isolation of the precursor ion at m/z 203.

  • Set up a product ion scan for the precursor ion m/z 203. Scan a mass range that will encompass the expected product ions (e.g., m/z 50-210).

  • Identify the most abundant and stable product ions from the resulting spectrum.

  • Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion (m/z 203) and the two most intense product ions identified in the previous step.

  • Optimize the collision energy for each transition by performing a series of experiments where the collision energy is varied in small increments (e.g., 2-5 V) to find the value that produces the maximum signal intensity for each product ion.

  • Optimize source-dependent parameters such as capillary voltage, source temperature, and nebulizer gas flow to achieve the best overall signal intensity and stability.

Protocol 2: Assessment of Isotopic Purity
  • Prepare a high-concentration solution of the this compound internal standard (e.g., 10 µg/mL).

  • Prepare a low-concentration solution of unlabeled Hydroxy Atrazine (e.g., at the lower limit of quantitation).

  • Set up an LC-MS/MS method to monitor the MRM transitions for both the unlabeled Hydroxy Atrazine and the this compound.

  • Inject the high-concentration this compound solution and monitor the signal at the MRM transition of the unlabeled analyte.

  • Compare the response of the unlabeled analyte in the deuterated standard to the response of the low-concentration standard of the unlabeled analyte. The response for the unlabeled analyte in the deuterated standard should be minimal, ideally less than 0.1% of the deuterated standard's response.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Review prep_std Prepare Hydroxy Atrazine and this compound Stock Solutions prep_cal Create Calibration Curve Standards prep_std->prep_cal prep_qc Prepare Quality Control Samples prep_std->prep_qc prep_sample Extract Unknown Samples and Spike with IS prep_std->prep_sample lc_sep Chromatographic Separation prep_cal->lc_sep prep_qc->lc_sep prep_sample->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quant Quantification (Analyte/IS Ratio) integrate->quant review Data Review and Reporting quant->review

Caption: Experimental workflow for quantitative analysis.

troubleshooting_workflow start Inconsistent Results? check_chrom Check Chromatography: - Peak Shape - Co-elution of Analyte and IS start->check_chrom chrom_ok Chromatography OK? check_chrom->chrom_ok adjust_lc Adjust LC Method: - Gradient Profile - Column Chemistry - Mobile Phase chrom_ok->adjust_lc No check_is Investigate Internal Standard: - Purity (unlabeled analyte) - Isotopic Exchange chrom_ok->check_is Yes adjust_lc->check_chrom is_ok IS Integrity OK? check_is->is_ok new_is Source New Internal Standard Batch is_ok->new_is No check_matrix Evaluate Matrix Effects: - Post-extraction Spike - Dilution Series is_ok->check_matrix Yes matrix_ok Matrix Effects Compensated? check_matrix->matrix_ok improve_cleanup Improve Sample Cleanup matrix_ok->improve_cleanup No end Method Optimized matrix_ok->end Yes improve_cleanup->check_matrix

References

Technical Support Center: Ensuring the Stability of Deuterated Standards in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling and storing deuterated standards to prevent degradation and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deuterated standard degradation in solution?

The degradation of deuterated standards in solution is primarily caused by a few key factors:

  • Hydrogen-Deuterium (H-D) Exchange: This is a chemical reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment, most commonly from protic solvents like water or methanol.[1][2] This exchange compromises the isotopic purity of the standard, which can lead to inaccurate quantification in mass spectrometry analysis.[1]

  • Exposure to Light: Some deuterated compounds are sensitive to light, particularly UV radiation, which can catalyze photolytic degradation.[2][3]

  • Inappropriate Temperature: Elevated temperatures can accelerate the rate of chemical degradation and isotopic exchange. Conversely, repeated freeze-thaw cycles can also lead to degradation for some compounds.

  • pH of the Solution: Storing or analyzing deuterated compounds in highly acidic or basic solutions can catalyze the H-D exchange.

  • Oxidation: For sensitive compounds, exposure to atmospheric oxygen can lead to oxidative degradation.

Q2: What are the ideal storage conditions for deuterated standards in solution?

Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards. For solutions, storage in a well-sealed vial at low temperatures (typically 2-8°C or -20°C) and protected from light is recommended. Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q3: Which solvents are best for preparing and storing deuterated standard solutions?

The choice of solvent is critical to prevent H-D exchange. High-purity aprotic solvents like acetonitrile, and ethyl acetate are generally recommended. If a protic solvent must be used, such as for solubility reasons, it is best to use the deuterated version of that solvent (e.g., methanol-d4). It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.

Q4: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?

H-D exchange is a chemical process where a deuterium atom on your standard is swapped with a hydrogen atom from the environment. This is a major concern as it alters the mass of the internal standard, leading to inaccurate quantification.

To prevent H-D exchange:

  • Use high-purity, aprotic solvents for reconstitution and dilution.

  • Handle standards in a dry, inert atmosphere (e.g., under dry nitrogen or argon).

  • Use thoroughly dried glassware.

  • Store solutions in tightly sealed vials to prevent absorption of atmospheric moisture.

  • Choose standards where deuterium atoms are on stable, non-exchangeable positions (e.g., aromatic rings) rather than on heteroatoms like oxygen (-OD) or nitrogen (-ND).

Q5: How does moisture affect deuterated standards?

Most deuterated compounds are hygroscopic and readily absorb moisture from the atmosphere. This is problematic as water can act as a source of hydrogen for H-D exchange, thereby compromising the isotopic purity of the standard. To minimize moisture contamination, it is crucial to handle standards in a dry atmosphere and use thoroughly dried glassware.

Troubleshooting Guides

Guide 1: Inaccurate or Inconsistent Quantitative Results

Problem: You are observing inaccurate or inconsistent quantitative results in your analysis.

Possible Causes & Solutions:

  • H-D Exchange: The isotopic purity of your standard may be compromised.

    • Confirmation: Use high-resolution mass spectrometry to check for an increase in the abundance of lower mass isotopologues (molecules that have lost one or more deuterium atoms).

    • Prevention: Review your solvent choice and handling procedures. Switch to aprotic or deuterated solvents and ensure a dry environment during preparation.

  • Presence of Unlabeled Analyte as an Impurity: The deuterated standard may contain a significant amount of the non-deuterated analyte.

    • Confirmation: Check the Certificate of Analysis (CoA) for the isotopic purity of the standard. High isotopic enrichment (≥98%) is recommended.

    • Solution: If the impurity is significant, it may interfere with the quantification of low-level samples. Consider sourcing a standard with higher isotopic purity.

  • Standard Degradation: The standard may have degraded due to improper storage.

    • Confirmation: Verify the expiration date and review storage conditions (temperature and light exposure).

    • Solution: Prepare a fresh dilution from a stock solution stored under optimal conditions.

Data Presentation

Table 1: General Recommended Storage Conditions for Deuterated Standard Solutions

Compound TypeRecommended Storage TemperatureLight ProtectionContainerKey Considerations
General Small Molecules2-8°C (Short-term) or -20°C (Long-term)Required (Amber vials)Tightly sealed glass vialsAllow to equilibrate to room temperature before opening to prevent condensation.
Photosensitive Compounds2-8°C or -20°CEssential (Amber vials or wrapped in foil)Tightly sealed glass vialsMinimize exposure to ambient light during handling.
Volatile Compounds-20°C or belowRecommendedTightly sealed vials with minimal headspacePrevents evaporation and concentration changes.
Deuterated APIsAs per non-deuterated analogue (often 2-8°C or controlled room temperature)Required if photosensitiveAs per non-deuterated analogueStability studies should follow ICH guidelines.

Table 2: Illustrative Stability of a Hypothetical Deuterated Standard (Compound-d5) in Solution under Different Conditions

Storage ConditionSolventDurationDegradation (%)Primary Degradation Pathway
2-8°C, Protected from LightAcetonitrile6 months< 1%Minimal
2-8°C, Protected from LightMethanol6 months2-5%H-D Exchange
2-8°C, Protected from LightWater (pH 7)1 month5-10%H-D Exchange
Room Temperature, Ambient LightAcetonitrile1 month3-7%Photodegradation
40°C, Protected from LightAcetonitrile1 month8-15%Thermal Degradation

Note: This table provides illustrative data based on general principles of chemical stability. Actual degradation rates are compound-specific and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution from a Solid Deuterated Standard

This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard, minimizing the risk of degradation.

  • Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer or refrigerator) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of the appropriate high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to dissolve the solid. Sonicate if necessary to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, dilute the solution to the calibration mark with the same solvent.

  • Storage: Transfer the stock solution to a clean, dry, amber glass vial with a tightly sealing cap. Store at the recommended temperature (typically -20°C).

Protocol 2: Assessment of Isotopic Stability (H-D Exchange)

This protocol is designed to evaluate the stability of a deuterated standard in a specific solution over time.

  • Solution Preparation: Prepare a solution of the deuterated standard in the solvent or matrix of interest (e.g., mobile phase, plasma extract) at a known concentration.

  • Time Zero Analysis: Immediately after preparation, analyze the solution using a high-resolution mass spectrometer to determine the initial isotopic distribution (the relative abundance of the fully deuterated and partially deuterated species).

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, in the autosampler).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), re-analyze the solution by high-resolution mass spectrometry.

  • Data Analysis: Compare the isotopic distribution at each time point to the time-zero measurement. An increase in the abundance of lower mass isotopologues indicates that H-D exchange is occurring.

Mandatory Visualizations

Troubleshooting_Inaccurate_Results Troubleshooting Workflow for Inaccurate Quantitative Results start Inaccurate/Inconsistent Quantitative Results check_purity Check Isotopic Purity (HRMS) start->check_purity check_coa Review Certificate of Analysis (CoA) start->check_coa check_storage Verify Storage Conditions (Temp, Light, Expiry) start->check_storage hd_exchange H-D Exchange Detected check_purity->hd_exchange Isotopic Distribution Changed? impurity Unlabeled Impurity Present check_coa->impurity Significant Unlabeled Analyte? degradation Degradation Suspected check_storage->degradation Improper Storage? solution_hd Use Aprotic/Deuterated Solvents Handle in Inert Atmosphere hd_exchange->solution_hd solution_impurity Source Higher Purity Standard impurity->solution_impurity solution_degradation Prepare Fresh Standard Solution degradation->solution_degradation HD_Exchange_Prevention Workflow for Preventing H-D Exchange start Goal: Prevent H-D Exchange solvent_choice Solvent Selection start->solvent_choice handling_env Handling Environment start->handling_env storage_protocol Storage Protocol start->storage_protocol label_position Standard Selection start->label_position aprotic Use Aprotic Solvents (e.g., Acetonitrile) solvent_choice->aprotic deuterated_protic Use Deuterated Protic Solvents (e.g., Methanol-d4) solvent_choice->deuterated_protic inert_gas Use Inert Gas (Nitrogen, Argon) handling_env->inert_gas dry_glassware Use Dry Glassware handling_env->dry_glassware tight_seal Tightly Sealed Vials storage_protocol->tight_seal stable_label Choose Standard with Stable Deuterium Labels label_position->stable_label

References

Technical Support Center: Addressing Ion Suppression in Complex Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate ion suppression in complex environmental samples during LC-MS analysis.

Troubleshooting Guide

Problem: Poor Signal Intensity or Undetectable Peaks

Possible Cause: Your analyte signal may be suppressed by co-eluting matrix components. This is common in complex matrices like soil extracts, wastewater, or tissue homogenates, where high concentrations of salts, detergents, or other endogenous materials can interfere with the ionization of your target analyte.[1][2]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering components before analysis.[3][4][5]

    • Solid-Phase Extraction (SPE): This technique can selectively isolate your analyte while removing a significant portion of the matrix.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances.

    • Protein Precipitation: While a simpler method, it is often less effective at removing smaller interfering molecules and may not be sufficient for complex matrices.

  • Improve Chromatographic Separation: If interfering compounds co-elute with your analyte, adjusting your chromatography can resolve this issue.

    • Modify Gradient Elution: Altering the mobile phase gradient can shift the retention time of your analyte away from interfering peaks.

    • Change Stationary Phase: Using a column with a different chemistry can change the selectivity of your separation.

    • Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components. However, this is only viable if the analyte concentration is high enough to be detected after dilution.

Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variability in the composition of your environmental samples can lead to differing degrees of ion suppression from one sample to the next, resulting in poor reproducibility.

Solutions:

  • Employ a Robust Sample Preparation Method: Consistent and thorough sample cleanup using techniques like SPE or LLE is crucial to minimize variability in matrix effects.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for correcting ion suppression. Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in a matrix that is identical to your environmental samples can help compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased due to the presence of co-eluting components from the sample matrix. This results in a reduced signal intensity for the analyte, which can negatively affect the sensitivity, accuracy, and reproducibility of the analysis. The interfering compounds compete with the analyte for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method to identify ion suppression is the post-column infusion experiment . This involves continuously infusing a solution of your analyte into the LC eluent after the analytical column and before the mass spectrometer. A stable signal should be observed. You then inject a blank matrix extract. Any dip or decrease in the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression.

Q3: Can the choice of ionization source affect ion suppression?

A3: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). This is because ESI involves a more complex ionization mechanism that is more easily disrupted by matrix components affecting droplet properties like surface tension and viscosity. If your method allows, switching from ESI to APCI may reduce the impact of ion suppression.

Q4: Will using a tandem mass spectrometer (MS/MS) eliminate ion suppression?

A4: No. While MS/MS provides high selectivity by monitoring specific fragment ions, it does not prevent ion suppression from occurring in the ion source. The interfering compounds affect the initial ionization of the analyte before it even reaches the mass analyzer. Therefore, even with the selectivity of MS/MS, if the analyte is not efficiently ionized, the signal will be low or absent.

Q5: Are there calibration strategies to compensate for ion suppression?

A5: Yes. When it's not possible to completely eliminate ion suppression through sample preparation or chromatography, specific calibration techniques can be used to compensate for its effects:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the samples being analyzed. This helps to ensure that the standards and the samples experience the same degree of ion suppression.

  • Standard Addition: The sample is spiked with known concentrations of the analyte. This method is effective for variable sample matrices as the calibration curve is generated within each sample.

  • Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a highly effective way to correct for ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation TechniqueEffectiveness in Removing InterferencesAnalyte RecoveryThroughputCommon Applications in Environmental Analysis
Dilution LowHighHighHigh-concentration samples
Protein Precipitation (PPT) Low to ModerateModerate to HighHighBiological fluids with high protein content
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateWater samples, soil extracts
Solid-Phase Extraction (SPE) HighHighModerate to HighWater, soil, sediment, and tissue samples

This table provides a general comparison. The optimal technique will depend on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify the retention time regions in a chromatographic run where ion suppression or enhancement occurs due to co-eluting matrix components.

Methodology:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase intended for the assay.

    • Connect the outlet of the analytical column to one inlet of a tee-union.

    • Connect a syringe pump containing a standard solution of the analyte to the second inlet of the tee-union.

    • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Analyte Infusion and Equilibration:

    • Begin the LC mobile phase flow.

    • Start the syringe pump to continuously infuse the analyte solution at a low, steady flow rate (e.g., 5-20 µL/min).

    • Allow the system to equilibrate until a stable, constant signal for the analyte is observed in the mass spectrometer.

  • Injection of Blank Matrix:

    • Inject a blank matrix extract (prepared using the same method as the samples) onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused analyte throughout the chromatographic run.

    • A consistent, flat baseline indicates no significant ion suppression or enhancement.

    • A decrease or dip in the baseline indicates regions of ion suppression.

    • An increase in the baseline indicates regions of ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Environmental Water Samples

Objective: To extract and concentrate an analyte from a water sample while removing interfering matrix components.

Methodology:

  • Sample Pre-treatment:

    • Acidify the water sample with an appropriate acid (e.g., formic acid) to ensure the analyte is in a suitable form for retention on the SPE sorbent.

    • Spike the sample with an internal standard.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Pass 1-2 mL of methanol through the cartridge to wet and activate the sorbent. Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 1-2 mL of purified water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 mL of a wash solution (e.g., water or a weak organic solvent mixture) through the cartridge to remove weakly bound interferences.

    • Apply vacuum to thoroughly dry the cartridge.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of an appropriate elution solvent to the cartridge to elute the analyte and internal standard.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow Start Start: Inconsistent or Poor LC-MS Signal AssessSuppression Assess for Ion Suppression (Post-Column Infusion) Start->AssessSuppression SuppressionPresent Ion Suppression Confirmed? AssessSuppression->SuppressionPresent OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionPresent->OptimizeSamplePrep Yes NoSuppression No Significant Suppression SuppressionPresent->NoSuppression No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma UseIS Implement Internal Standard (SIL-IS Recommended) OptimizeChroma->UseIS MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch Reevaluate Re-evaluate Performance MatrixMatch->Reevaluate TroubleshootOther Troubleshoot Other Instrument/Method Issues NoSuppression->TroubleshootOther

Caption: Troubleshooting workflow for addressing ion suppression.

MitigationStrategies CoreProblem Ion Suppression (Signal Reduction) Category1 Sample Preparation CoreProblem->Category1 Category2 Chromatographic Separation CoreProblem->Category2 Category3 Analytical Approach CoreProblem->Category3 SPE Solid-Phase Extraction (SPE) Category1->SPE LLE Liquid-Liquid Extraction (LLE) Category1->LLE Dilution Sample Dilution Category1->Dilution Gradient Modify Gradient Category2->Gradient Column Change Column Chemistry Category2->Column FlowRate Adjust Flow Rate Category2->FlowRate SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Category3->SIL_IS MatrixMatched Matrix-Matched Calibration Category3->MatrixMatched IonSource Change Ionization Source (e.g., to APCI) Category3->IonSource

Caption: Key strategies for mitigating ion suppression.

References

"minimizing background noise in atrazine metabolite detection"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for atrazine metabolite detection. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and minimize background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting atrazine and its metabolites?

A1: The most common methods for the determination of atrazine and its metabolites include gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors.[1][2] Gas chromatography is often paired with mass spectrometry (GC-MS) or a nitrogen-phosphorus detector (NPD).[1] HPLC is frequently coupled with UV detection or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][3]

Q2: What are the major metabolites of atrazine I should be looking for?

A2: The primary metabolites of atrazine are formed through N-dealkylation and hydroxylation pathways. Key metabolites to monitor include:

  • Deethylatrazine (DEA)

  • Deisopropylatrazine (DIA)

  • Didealkylatrazine (DACT)

  • Hydroxyatrazine

  • Glutathione conjugates have also been reported. DACT is often the most prevalent metabolite found in urine and plasma samples.

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for atrazine metabolite analysis?

A3: The LOD and LOQ can vary significantly depending on the analytical method and the sample matrix. For water samples analyzed by GC-MS, the LOD can be around 0.050 ng with an LOQ of 0.10 ppb. For more complex biological matrices like mouse urine and plasma using LC-MS, the instrumental LOD and LOQ can range from 0.34 to 3.27 ng/g and 1.04 to 9.91 ng/g, respectively.

Troubleshooting Guide: Minimizing Background Noise

High background noise can significantly impact the sensitivity and accuracy of atrazine metabolite detection. This guide addresses common causes and provides solutions to mitigate them.

Problem 1: High background signal across the entire chromatogram in LC-MS/MS analysis.

  • Possible Cause 1: Contaminated Solvents or Reagents. Even high-purity solvents can contain contaminants that contribute to background noise. Additives like formic acid can also be a source of interference.

    • Solution: Use LC-MS grade solvents and freshly prepared mobile phases. Test different brands of solvents to identify cleaner options. Always run a blank injection of your mobile phase to assess its cleanliness.

  • Possible Cause 2: Contamination from Labware. Plasticizers and other compounds can leach from sample vials, pipette tips, and solvent bottles, causing significant background interference.

    • Solution: Use glassware whenever possible and ensure it is thoroughly cleaned. If plasticware is necessary, use items specifically designed for LC-MS applications that are certified to be free of leachable compounds.

  • Possible Cause 3: Instrument Contamination. Residual compounds from previous analyses can build up in the LC system and mass spectrometer, leading to a high background. This is a common issue after preventative maintenance if cleaning agents are not thoroughly flushed.

    • Solution: Implement a rigorous cleaning protocol for the LC system, including flushing with a strong solvent mixture (e.g., a mix of water, methanol, acetonitrile, and isopropanol with formic acid). Regularly clean the ion source of the mass spectrometer according to the manufacturer's guidelines.

Problem 2: Significant signal suppression or enhancement for target analytes (Matrix Effects).

  • Possible Cause 1: Co-elution of Matrix Components. Endogenous materials in the sample matrix (e.g., phospholipids in plasma, humic substances in soil) can co-elute with the analytes of interest and interfere with the ionization process in the mass spectrometer source. This is a major cause of ion suppression.

    • Solution 1: Improve Sample Preparation. Employ more effective sample cleanup techniques to remove interfering matrix components. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than simple protein precipitation. Dispersive solid-phase extraction (dSPE), often used in QuEChERS methods, is also a valuable cleanup step.

    • Solution 2: Optimize Chromatography. Adjust the chromatographic method to better separate the analytes from the matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column, such as one designed for polar compounds.

    • Solution 3: Use Internal Standards. Incorporate isotopically labeled internal standards that are chemically identical to the analytes. These standards will experience the same matrix effects as the analyte, allowing for accurate quantification.

  • Possible Cause 2: High Salt Concentration. High concentrations of non-volatile salts in the final sample extract can suppress the ionization of the target analytes.

    • Solution: Modify the sample preparation procedure to include a desalting step. If using SPE, ensure the washing steps are adequate to remove salts. Diluting the sample can also reduce the concentration of matrix components.

Data Summary

Table 1: Performance of Different Analytical Methods for Atrazine and its Metabolites in Water.

Analytical MethodSample PreparationAtrazine Recovery (%)Metabolite Recovery (%)LOQ (ppb)Reference
GC/MSDLiquid-Liquid Extraction (ethyl acetate)9085 - 980.10
GC-MSDSolid-Phase Extraction (C18 & Cation Exchange)9695 - 1000.10
LC/ESI-MS/MSDilution (1:4)Not ReportedNot Reported0.10
RP-UPLC-ESI+-MS/MSSolid-Phase Extraction80 - 11980 - 1190.005

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Atrazine and its Metabolites from Water Samples (Based on GC-MSD analysis)

  • Sample pH Adjustment: Adjust the pH of the water sample to between 3 and 4.

  • Cartridge Conditioning: Condition a C18 SPE cartridge and a C18/cation exchange mixed-mode polymeric phase cartridge in series.

  • Sample Loading: Load the pH-adjusted water sample onto the two SPE cartridges in series.

  • Analyte Elution: Elute the analytes from each cartridge separately.

  • Sample Concentration: Pool the eluted fractions and concentrate them.

  • Analysis: Analyze the concentrated sample using gas chromatography-mass selective detection (GC-MSD) in the selected ion monitoring (SIM) mode.

Protocol 2: QuEChERS-based Sample Preparation for Atrazine and its Metabolites from Soil

  • Sample Hydration: Weigh 10 g of soil into a 50 mL centrifuge tube and add 5 mL of water.

  • Extraction: Add 10 mL of acetonitrile to the soil sample and shake for 20 minutes.

  • Salting Out: Add a salting-out mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

  • Cleanup (dSPE): Take an aliquot of the acetonitrile layer and add it to a microcentrifuge tube containing a dSPE cleanup sorbent (e.g., PSA and C18).

  • Centrifugation: Vortex and centrifuge the sample.

  • Analysis: Collect the supernatant for analysis by LC-MS/MS or GC-MS.

Visualizations

Atrazine_Metabolic_Pathway Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-deethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-deisopropylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydroxylation GSH_Conjugate Glutathione Conjugate Atrazine->GSH_Conjugate Glutathione Conjugation DACT Didealkylatrazine (DACT) DEA->DACT N-deisopropylation DIA->DACT N-deethylation

Caption: Simplified metabolic pathway of atrazine.

SPE_Workflow start Start: Water Sample ph_adjust Adjust pH to 3-4 start->ph_adjust condition Condition SPE Cartridge ph_adjust->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge to Remove Interferences load->wash elute Elute Analytes wash->elute concentrate Concentrate Eluate elute->concentrate analyze Analyze by LC-MS/MS or GC-MS concentrate->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting_High_Background start High Background Noise Detected check_blank Run a solvent blank. Is the background still high? start->check_blank contam_source Source is likely mobile phase, LC system, or MS. check_blank->contam_source  Yes   matrix_effect Source is likely sample matrix or sample preparation. check_blank->matrix_effect  No   check_solvents Prepare fresh mobile phase with new solvents. contam_source->check_solvents clean_system Perform system flush and clean ion source. check_solvents->clean_system improve_cleanup Improve sample cleanup (e.g., use SPE). matrix_effect->improve_cleanup optimize_chrom Optimize chromatography to separate from matrix. improve_cleanup->optimize_chrom use_is Use isotopically labeled internal standards. optimize_chrom->use_is

Caption: Troubleshooting decision tree for high background noise.

References

Technical Support Center: Ensuring Complete Chromatographic Separation of Atrazine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of atrazine and its isomers. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers and degradation products of atrazine that I need to separate?

A1: The most common degradation products of atrazine that often require chromatographic separation are deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA).[1][2][3][4] In addition to these degradation products, atrazine can exist as chiral enantiomers, which may require specialized chiral separation techniques to resolve.[5]

Q2: Which chromatographic techniques are most suitable for separating atrazine and its related compounds?

A2: Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the analysis of atrazine and its metabolites. The choice of technique often depends on the specific analytes, the sample matrix, and the desired sensitivity.

  • GC , often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), is a robust technique for atrazine and its less polar degradation products. Derivatization may be necessary for more polar compounds like hydroxyatrazine to improve their volatility and thermal stability.

  • HPLC , typically in reversed-phase mode with a C18 column, is well-suited for separating atrazine and its more polar degradation products without the need for derivatization. UV or MS detectors are commonly used.

Q3: What is chiral chromatography and why is it important for atrazine analysis?

A3: Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are mirror-image isomers of a chiral compound. Although atrazine itself is not chiral, some of its degradation products or related triazine herbicides can be. The biological activity and toxicity of enantiomers can differ significantly, making their separation and individual quantification crucial in environmental and toxicological studies. Chiral HPLC using a chiral stationary phase (CSP) is a common method for this purpose.

Q4: What are typical sample preparation techniques for analyzing atrazine in environmental samples?

A4: Sample preparation is a critical step to remove interferences and concentrate the analytes. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used method for extracting atrazine and its metabolites from water and soil samples. C18 or graphitized carbon black cartridges are frequently employed.

  • Liquid-Liquid Extraction (LLE): This technique uses a solvent to partition the analytes from the sample matrix.

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of atrazine isomers.

Issue 1: Poor Peak Resolution or Co-elution of Atrazine and Its Metabolites

Symptoms:

  • Overlapping peaks for atrazine, DEA, and DIA.

  • Inability to accurately quantify individual compounds.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Mobile Phase Composition (HPLC) Optimize the mobile phase gradient or isocratic composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact retention and resolution. Adding a buffer, such as ammonium formate, can also improve peak shape.
Incorrect Column Temperature Vary the column temperature. Lower temperatures can sometimes improve the separation of closely eluting compounds.
Unsuitable Stationary Phase Select a column with a different selectivity. If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column. For chiral separations, a dedicated chiral stationary phase is necessary.
Improper Flow Rate Optimize the flow rate. A lower flow rate generally increases resolution but also extends the run time.
Column Degradation Replace the column if it has been used extensively or shows signs of degradation (e.g., high backpressure, peak tailing).
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Active Sites in the GC Inlet or Column Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, consider derivatizing active compounds.
Secondary Interactions on the HPLC Column Ensure the mobile phase pH is appropriate for the analytes. For basic compounds like atrazine, a mobile phase with a slightly acidic pH can help to reduce tailing. Adding a small amount of an amine modifier to the mobile phase can also be effective.
Column Contamination Flush the column with a strong solvent to remove contaminants. If the contamination is severe, the front end of the column may need to be trimmed (for GC) or the entire column replaced.
Dead Volume in the System Check all fittings and connections between the injector, column, and detector to ensure they are properly installed and minimize dead volume.
Issue 3: Low Sensitivity or Poor Analyte Response

Symptoms:

  • Small peak areas or inability to detect low concentrations of atrazine and its isomers.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Sample Extraction and Concentration Optimize the SPE or LLE protocol to improve recovery rates. Ensure the elution solvent is appropriate and the elution volume is minimized.
Suboptimal Detector Settings For UV detection in HPLC, ensure the wavelength is set to the absorbance maximum of the analytes (typically around 220 nm for atrazine). For MS detection, optimize the ionization source parameters and select appropriate ions for selected ion monitoring (SIM) for enhanced sensitivity.
Leaks in the System Perform a leak check of the entire chromatographic system, including the injector, column fittings, and gas lines (for GC).
Sample Degradation Ensure samples are stored properly (e.g., refrigerated and protected from light) to prevent degradation before analysis.

Experimental Protocols & Workflows

Protocol 1: HPLC-UV Method for Atrazine, DEA, DIA, and HA

This protocol is a general guideline for the separation of atrazine and its major degradation products using reversed-phase HPLC with UV detection.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

Workflow for HPLC Analysis of Atrazine and its Metabolites

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Water/Soil Sample SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Load Elution Elute with Organic Solvent SPE->Elution Wash & Elute Concentration Concentrate under Nitrogen Elution->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution Injection Inject into HPLC Reconstitution->Injection Prepared Sample Separation C18 Column Separation Injection->Separation Detection UV/MS Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for HPLC analysis of atrazine.

Protocol 2: GC-MS Method for Atrazine, DEA, and DIA

This protocol provides a general framework for the analysis of atrazine and its less polar metabolites using GC-MS.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)

Quantitative Data Summary: GC-MS Method Performance

Analyte Quantitation Ion (m/z) Confirmation Ion (m/z) LOD (µg/L) Recovery (%)
Atrazine2002150.0475-95
Deethylatrazine (DEA)1721870.0570-90
Deisopropylatrazine (DIA)1581730.0570-90

LOD (Limit of Detection) and Recovery percentages are typical ranges and may vary depending on the sample matrix and specific experimental conditions.

Troubleshooting Logic for Chromatographic Issues

cluster_investigate Investigation Steps cluster_solution Solution Pathways Problem Chromatographic Problem (e.g., Poor Resolution, Tailing) CheckMethod Review Method Parameters (Mobile Phase, Temp, Flow) Problem->CheckMethod CheckSystem Inspect System Components (Column, Injector, Detector) Problem->CheckSystem CheckSample Evaluate Sample Prep (Extraction, Clean-up) Problem->CheckSample OptimizeMethod Optimize Method CheckMethod->OptimizeMethod MaintainSystem Perform Maintenance (e.g., Replace Column, Clean Injector) CheckSystem->MaintainSystem RefineSamplePrep Refine Sample Prep Protocol CheckSample->RefineSamplePrep OptimizeMethod->Problem Re-evaluate MaintainSystem->Problem Re-evaluate RefineSamplePrep->Problem Re-evaluate

Caption: A systematic approach to troubleshooting.

References

Validation & Comparative

Validation of Analytical Methods for Atrazine Using Deuterated Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of atrazine, a widely used herbicide, with a focus on methods validated using deuterated internal standards. The use of isotopically labeled standards, such as Atrazine-d5, is a cornerstone of robust and accurate analytical chemistry, particularly in complex matrices, as it compensates for analyte loss during sample preparation and variations in instrument response. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Comparative Performance of Analytical Methods

The choice of analytical technique for atrazine determination is often dictated by the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and LC-MS/MS are powerful tools for this purpose, with the incorporation of deuterated internal standards significantly enhancing their accuracy and reliability.[1] The following table summarizes the quantitative performance of various validated methods.

MethodMatrixDeuterated StandardLinearity (Range)LODLOQAccuracy (% Recovery)Precision (% RSD)Reference
GC-MS Drinking WaterAtrazine-d5, Atrazine-desethyl-d7Not SpecifiedLCMRL: 0.40 - 2.1 µg/LNot SpecifiedNot SpecifiedNot Specified[2]
GC/Ion Trap MS WaterD(5)-AtrazineNot Specified38 ng/LNot Specified< 15% Relative Error< 5%[3]
GC-MSD WaterDeuterated Internal StandardsNot Specified0.050 ng0.10 µg/L90% (Atrazine)12% (Atrazine)[4]
GC/MS Soil Pore WaterPhenanthrene-d10 (surrogate)Expected Sample Range0.03 - 0.07 µg/LNot Specified94% - 98%Not Specified[5]
LC-ESI-MS/MS Human Seminal PlasmaDeuterated Atrazine (d5-AT)10 - 240 ng/mL150 - 210 pg/mL500 - 700 pg/mL89.2% - 92.1%Not Specified
SPE - LC-MS/MS GroundwaterAtrazine ring 13C3, HA 13C3, DEA 13C310 ng/L (first level)Not Specified20 ng/L101% - 108%Not Specified

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, LCMRL: Lowest Concentration Minimum Reporting Level

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS with deuterated internal standards.

1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

A common and effective technique for extracting and concentrating atrazine and its metabolites from water samples is Solid-Phase Extraction (SPE).

  • Sample Pre-treatment: Water samples are adjusted to a pH of 3-4.

  • Internal Standard Spiking: A known amount of the deuterated internal standard solution (e.g., Atrazine-d5) is added to each sample.

  • Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by deionized water.

  • Sample Loading: The water sample is passed through the conditioned SPE cartridge.

  • Washing: The cartridge is washed to remove interferences.

  • Elution: The retained analytes, including atrazine and the deuterated standard, are eluted from the cartridge using an appropriate solvent such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen.

  • Reconstitution: The dried residue is redissolved in a suitable solvent for injection into the analytical instrument.

2. GC-MS Analysis

  • Gas Chromatograph (GC): A capillary column, such as one with a poly (5 percent-diphenyl, 95 percent-dimethylsiloxane) stationary phase, is used for separation.

  • Injection: A small aliquot (e.g., 1 µL) of the prepared sample extract is injected into the GC.

  • Oven Temperature Program: The oven temperature is programmed to ramp from an initial lower temperature to a final higher temperature to ensure the separation of analytes. A typical program might start at 50°C, hold for 1 minute, then ramp at 6°C/min to 280°C and hold for a few minutes.

  • Mass Spectrometer (MS): The MS is operated in Electron Ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific ions for atrazine and its deuterated internal standard.

3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC): A reversed-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with a modifier like acetic acid and acetonitrile) is commonly used.

  • Mass Spectrometer (MS/MS): An electrospray ionization (ESI) source is frequently used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both atrazine and its deuterated internal standard.

Visualizing the Workflow and Principles

Experimental Workflow for Atrazine Analysis

The following diagram illustrates the general workflow for the analysis of atrazine in environmental samples using a deuterated internal standard.

Atrazine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water/Soil Sample Spike Spike with Deuterated Internal Standard (e.g., Atrazine-d5) Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extraction Concentration Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution in Injection Solvent Concentration->Reconstitution Injection GC-MS or LC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Quantification Quantification using Internal Standard Calibration Detection->Quantification Result Final Concentration of Atrazine Quantification->Result

Caption: General experimental workflow for atrazine analysis.

Principle of Quantification using a Deuterated Internal Standard

The diagram below outlines the logical relationship of how a deuterated internal standard is utilized for accurate quantification in mass spectrometry-based methods.

Internal Standard Quantification cluster_sample In the Sample cluster_instrument Instrument Response cluster_calculation Calculation Atrazine Atrazine (Analyte) Unknown Concentration (Cx) Response_Analyte Analyte Response (Rx) Atrazine->Response_Analyte generates IS_added Deuterated Atrazine (IS) Known Concentration (Cis) Response_IS IS Response (Ris) IS_added->Response_IS generates Ratio Calculate Response Ratio (Rx / Ris) Response_Analyte->Ratio Response_IS->Ratio Cal_Curve Compare to Calibration Curve of (Rx / Ris) vs. (Cx / Cis) Ratio->Cal_Curve Final_Conc Determine Unknown Concentration (Cx) Cal_Curve->Final_Conc

Caption: Principle of internal standard quantification.

References

Atrazine Immunoassays: A Comparative Guide to Cross-Reactivity with Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of atrazine immunoassays, focusing on their cross-reactivity with hydroxylated atrazine metabolites. Understanding the specificity of these assays is critical for accurate quantification of atrazine in environmental and biological samples, as the presence of metabolites can lead to overestimated results. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key processes to aid in the selection of appropriate analytical methods.

Data Presentation: Cross-Reactivity of Atrazine Immunoassays

The cross-reactivity of an immunoassay describes its ability to detect compounds structurally similar to the target analyte. In the case of atrazine, its metabolites, particularly hydroxylated forms, can interfere with the assay, leading to inaccurate measurements. The following table summarizes the reported cross-reactivity of various atrazine ELISA kits with hydroxyatrazine, a primary metabolite.

Immunoassay KitManufacturer/SourceAnalyteCross-Reactivity (%)
Atrazine ELISA Microtiter PlateAbraxis (Gold Standard Diagnostics)Hydroxyatrazine0.01%[1]
Atrazine ELISA (Microtiter Plate)AbraxisHydroxyatrazine1.8%[2]
Polyclonal Antibody-Based ELISAR. Sharma et al. (2007)HydroxyatrazineCross-reactive*

*Quantitative percentage not specified in the study, but noted as the only cross-reacting s-triazine among those tested.[3]

Experimental Protocols

Accurate assessment of cross-reactivity is essential for validating an immunoassay. The following is a generalized protocol for determining the cross-reactivity of an atrazine immunoassay, based on common competitive ELISA procedures.

Protocol for Determining Cross-Reactivity

1. Principle:

This assay is a competitive enzyme-linked immunosorbent assay (ELISA). Atrazine in the sample competes with a fixed amount of atrazine-enzyme conjugate for binding to a limited number of anti-atrazine antibody sites coated on the microtiter plate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of atrazine in the sample. The cross-reactivity of a metabolite is determined by comparing the concentration of the metabolite required to cause a 50% inhibition of the signal (IC50) to the IC50 of atrazine.

2. Materials:

  • Atrazine ELISA Kit (including antibody-coated microtiter plates, atrazine standards, atrazine-enzyme conjugate, wash buffer, substrate, and stop solution)

  • Atrazine metabolite standards (e.g., hydroxyatrazine)

  • Deionized water

  • Precision pipettes and tips

  • Microtiter plate reader (450 nm)

3. Procedure:

  • Preparation of Standards: Prepare a serial dilution of atrazine standards and each cross-reactant (hydroxylated metabolite) in deionized water. The concentration range should be sufficient to generate a full inhibition curve.

  • Assay Procedure:

    • Add a specific volume (e.g., 50 µL) of the standards or samples to the designated wells of the antibody-coated microtiter plate.

    • Add a specific volume (e.g., 50 µL) of the atrazine-enzyme conjugate to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate for a set time (e.g., 20-30 minutes) to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microtiter plate reader.

  • Calculation of Cross-Reactivity:

    • For both atrazine and the metabolite, plot the percentage of inhibition against the logarithm of the concentration. The percentage of inhibition is calculated as: [(Absorbance of zero standard - Absorbance of standard) / Absorbance of zero standard] x 100.

    • Determine the IC50 value (concentration at which 50% inhibition occurs) for both atrazine and the metabolite from their respective inhibition curves.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Atrazine / IC50 of Metabolite) x 100

Visualizing Key Processes

To better understand the principles of the immunoassay and the metabolic fate of atrazine, the following diagrams are provided.

Competitive ELISA Workflow

ELISA_Workflow cluster_well Microtiter Well cluster_reagents Sample & Reagents cluster_binding Competitive Binding cluster_wash Wash Step cluster_detection Detection Antibody Anti-Atrazine Antibody Wash Unbound reagents are washed away Atrazine Atrazine b1 Atrazine->b1 Competes for binding Metabolite Hydroxylated Metabolite Metabolite->b1 May cross-react and compete EnzymeConjugate Atrazine-Enzyme Conjugate EnzymeConjugate->b1 b1->Antibody Substrate Substrate ColoredProduct Colored Product Substrate->ColoredProduct Enzyme on bound conjugate catalyzes color change Atrazine_Metabolism Atrazine Atrazine Deethylatrazine Deethylatrazine (DEA) Atrazine->Deethylatrazine N-de-ethylation Deisopropylatrazine Deisopropylatrazine (DIA) Atrazine->Deisopropylatrazine N-de-isopropylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis Diaminochlorotriazine Diaminochlorotriazine (DACT) Deethylatrazine->Diaminochlorotriazine N-de-isopropylation Deisopropylatrazine->Diaminochlorotriazine N-de-ethylation

References

A Head-to-Head Comparison: Hydroxy Atrazine-d5 vs. 13C-Labeled Atrazine Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of atrazine and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly employed stable isotope-labeled standards: Hydroxy Atrazine-d5 and 13C-labeled atrazine. The selection between a deuterated and a 13C-labeled internal standard can significantly influence analytical method performance, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

This comparison is supported by a synthesis of experimental data from various studies to highlight the key performance differences and provide detailed experimental protocols for their use in quantitative analysis.

Key Performance Differences: A Comparative Analysis

The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest to ensure it behaves consistently throughout sample preparation, chromatography, and ionization. In this regard, 13C-labeled standards generally offer a distinct advantage over their deuterated counterparts.

One of the most significant distinctions lies in their chromatographic behavior. Due to the slight difference in polarity and hydrophobicity introduced by the substitution of hydrogen with deuterium, deuterated standards like this compound may exhibit a chromatographic shift and not perfectly co-elute with the native analyte. In contrast, 13C-labeled standards, where heavier carbon isotopes are incorporated into the molecule's backbone, have physicochemical properties that are virtually identical to the unlabeled analyte, typically resulting in perfect co-elution. This co-elution is critical for accurately compensating for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.

Another crucial factor is isotopic stability. 13C labels are integrated into the carbon skeleton of the molecule and are highly stable, with no risk of exchange with unlabeled atoms. Deuterium labels, while generally stable when placed on carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions. This could potentially compromise the accuracy of quantification.

Quantitative Data Summary

Performance MetricMethod Using this compound (or other deuterated atrazine standards)Method Using 13C-Labeled Atrazine Standards
Limit of Quantification (LOQ) 0.02 µg/L - 0.1 µg/L0.015 µg/kg - 0.08 µg/kg
Recovery Generally within 70-120%92.9% - 99.2%[1]
Precision (RSD) < 15%< 4.6% (inter-day and intra-day)[1]
Accuracy (Bias) Typically within ±15%-3.2% for recovery of 13C3-atrazine standard[1]

Note: The presented data is a synthesis from multiple sources and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of atrazine using either this compound or a 13C-labeled atrazine internal standard. These protocols are representative of common practices in environmental and biological sample analysis.

Protocol 1: Quantification of Atrazine in Water using this compound Internal Standard by LC-MS/MS

1. Sample Preparation:

  • Collect water samples in appropriate containers.

  • For each 100 mL of water sample, add a known concentration of this compound internal standard solution.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.

  • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Atrazine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

3. Quantification:

  • The concentration of atrazine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of atrazine and a fixed concentration of the this compound internal standard.

Protocol 2: Quantification of Atrazine in Soil using 13C-Labeled Atrazine Internal Standard by LC-MS/MS

1. Sample Preparation:

  • Weigh a known amount of soil sample (e.g., 10 g).

  • Spike the sample with a known amount of 13C-labeled atrazine internal standard.

  • Perform extraction using an appropriate solvent system (e.g., acetonitrile/water mixture) via sonication or accelerated solvent extraction.

  • Centrifuge the extract and collect the supernatant.

  • Clean up the extract using dispersive solid-phase extraction (dSPE) with appropriate sorbents to remove matrix interferences.

  • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI positive.

    • Detection Mode: MRM.

    • MRM Transitions:

      • Atrazine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • 13C-Labeled Atrazine: Monitor the corresponding mass-shifted precursor to product ion transition.

3. Quantification:

  • Calculate the concentration of atrazine by constructing a calibration curve based on the peak area ratios of the analyte to the 13C-labeled internal standard at various concentrations.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the quantification of atrazine using an isotope-labeled internal standard and the theoretical chromatographic behavior of deuterated versus 13C-labeled standards.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification sample Sample Collection (e.g., Water, Soil) spike Spiking with Isotope-Labeled Internal Standard sample->spike extraction Extraction of Analytes spike->extraction cleanup Extract Cleanup (e.g., SPE, dSPE) extraction->cleanup concentrate Concentration and Reconstitution cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Acquisition (MRM Mode) lcms->data ratio Peak Area Ratio Calculation (Analyte / Internal Standard) data->ratio curve Calibration Curve Comparison ratio->curve result Concentration Determination curve->result

Caption: General experimental workflow for atrazine quantification using isotope dilution mass spectrometry.

G cluster_0 cluster_1 start end start->end Retention Time a1 Analyte p1 p2 is1 13C-IS a2 Analyte p3 p4 is2 d5-IS

Caption: Theoretical chromatographic co-elution of 13C-labeled vs. deuterated internal standards.

References

Performance Showdown: QuEChERS vs. Alternative Methods for Atrazine Metabolite Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing the efficacy of QuEChERS with other leading extraction techniques for atrazine and its primary degradation products. This report provides a detailed analysis of performance data, experimental protocols, and visual workflows to aid in method selection for environmental and agricultural research.

The widespread use of the herbicide atrazine and the subsequent environmental presence of its metabolites, such as deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DDA), necessitate robust and efficient analytical methods for their detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular choice for pesticide residue analysis. This guide provides a critical comparison of the QuEChERS method against other common extraction techniques: Solid-Phase Extraction (SPE), Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE), specifically for the analysis of atrazine and its key metabolites.

Comparative Performance Data

The selection of an extraction method is a critical step in achieving accurate and reliable quantification of atrazine and its metabolites. The following table summarizes the performance of QuEChERS, SPE, MAE, and UAE based on key analytical parameters.

MethodAnalyteMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)
QuEChERS AtrazineWater83 - 105[1]< 11[1]LOQ: ~0.2 µg/L[1]
DEAWater83 - 105[1]< 11[1]LOQ: ~0.2 µg/L
DIAWater83 - 105< 11LOQ: ~0.2 µg/L
AtrazineSoil89 - 101< 5LOD: 0.13 - 0.8 µg/L
Solid-Phase Extraction (SPE) AtrazineWater966.9LLOV: 0.10 µg/L
DEAWater965.5LLOV: 0.10 µg/L
DIAWater956.8LLOV: 0.10 µg/L
DDAWater10010LLOV: 0.10 µg/L
Microwave-Assisted Extraction (MAE) AtrazineCorn82.6 - 98.24.0 - 7.2LOD: 0.02 mg/kg
AtrazineSoil53.70 ± 5.20< 8LOD: 0.90 µg/g; LOQ: 3.1 µg/g
Ultrasonic-Assisted Extraction (UAE) AtrazineSoil89 - 101< 5LOD: 0.13 - 0.8 µg/L
Dealkylated MetabolitesSoil> 60Not SpecifiedNot Specified

Note: Data for MAE and UAE for atrazine metabolites is limited in the reviewed literature. The provided data for these methods primarily pertains to the parent atrazine compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the compared extraction methods.

QuEChERS Protocol for Water Samples

This protocol is adapted from a method for the determination of atrazine and its degradation byproducts in surface water.

  • Sample Preparation:

    • Place a 10 mL water sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at a set speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube (e.g., at 4000 rpm for 5 minutes).

    • The supernatant is then ready for analysis by an appropriate analytical instrument, such as LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is based on a method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water.

  • Sample Preparation:

    • Adjust the pH of a 200 mL water sample to 3-4.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge and a C18/cation exchange mixed-mode polymeric phase cartridge in series with methanol followed by water.

  • Sample Loading:

    • Pass the water sample through the conditioned cartridges at a controlled flow rate.

  • Elution:

    • Elute the analytes from each cartridge separately using an appropriate solvent (e.g., ethyl acetate followed by dichloromethane/methanol).

  • Concentration and Analysis:

    • Pool the eluted fractions and concentrate them under a gentle stream of nitrogen.

    • The concentrated extract is then ready for analysis, for example, by GC-MS.

Microwave-Assisted Extraction (MAE) Protocol for Soil Samples

This protocol is a representative procedure for the extraction of triazine herbicides from soil.

  • Sample Preparation:

    • Weigh 0.5 g of the soil sample into a microwave extraction vessel.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., 0.06% aqueous sodium dodecyl sulphate solution).

    • Place the vessel in a microwave extraction system.

  • Microwave Program:

    • Apply a microwave program, for instance, 540 W for 6 minutes, followed by 1 minute at 0 W, and then 630 W for 2 minutes.

  • Post-Extraction:

    • After cooling, filter the extract.

    • The filtrate is then ready for analysis.

Ultrasonic-Assisted Extraction (UAE) Protocol for Soil Samples

This protocol provides a general workflow for the ultrasonic-assisted extraction of pesticides from soil.

  • Sample Preparation:

    • Place a known amount of soil sample (e.g., 5 g) into an extraction vessel.

  • Extraction:

    • Add a specific volume of an extraction solvent (e.g., 10 mL of a mixture of acetone and n-hexane).

    • Place the vessel in an ultrasonic bath.

  • Sonication:

    • Sonicate the sample for a designated time (e.g., 15-30 minutes).

  • Separation and Cleanup:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • A cleanup step, such as d-SPE, may be necessary depending on the complexity of the matrix.

  • Analysis:

    • The final extract is then analyzed using a suitable chromatographic technique.

Visualizing the QuEChERS Workflow

To provide a clear understanding of the QuEChERS process for atrazine metabolite extraction from a water sample, the following workflow diagram has been generated.

QuEChERS_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_cleanup d-SPE Cleanup cluster_end Analysis start 10 mL Water Sample in 50 mL Tube acetonitrile Add 10 mL Acetonitrile start->acetonitrile salts Add QuEChERS Salts acetonitrile->salts shake Vortex/Shake 1 min salts->shake centrifuge1 Centrifuge 5 min shake->centrifuge1 aliquot Transfer 1 mL Supernatant to d-SPE Tube centrifuge1->aliquot vortex_cleanup Vortex 30 sec aliquot->vortex_cleanup centrifuge2 Centrifuge 5 min vortex_cleanup->centrifuge2 analysis Analyze Supernatant (LC-MS/MS) centrifuge2->analysis

QuEChERS workflow for atrazine metabolite extraction in water.

References

A Comparative Guide to Certified Reference Materials for Atrazine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of the herbicide atrazine and its metabolites, the selection of high-quality certified reference materials (CRMs) is paramount for ensuring accurate and reliable experimental data. This guide provides an objective comparison of commercially available CRMs for atrazine and its primary metabolites: deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochloroatrazine (DACT).

Comparison of Certified Reference Materials

The following tables summarize the quantitative data for CRMs from leading suppliers. These materials are crucial for instrument calibration, method validation, and quality control in analytical testing.

Table 1: Certified Reference Materials for Atrazine

SupplierProduct Name/NumberPurity (%)FormatConcentrationUncertaintyISO Accreditations
Sigma-Aldrich Atrazine, TraceCERT®, CRM45330Varies by lot (check certificate)Neat-Varies by lotISO 17034, ISO/IEC 17025
LGC Standards Atrazine, DRE-C10330000Varies by lot (check certificate)Neat-Varies by lotISO 17034
AccuStandard Atrazine, P-005SVaries by lot (check certificate)Solution100 µg/mL in MethanolVaries by lotISO 17034, ISO/IEC 17025
CPAChem Atrazine, SB6599.2Neat-+/- 0.1%ISO 17034, ISO/IEC 17025, ISO 9001

Table 2: Certified Reference Materials for Deethylatrazine (DEA)

SupplierProduct Name/NumberPurity (%)FormatConcentrationUncertaintyISO Accreditations
Sigma-Aldrich Atrazine-desethyl, TraceCERT®, CRM68173Varies by lot (check certificate)Neat-Varies by lotISO 17034, ISO/IEC 17025
LGC Standards DeethylatrazineVaries by lot (check certificate)Neat-Varies by lotISO 17034
AccuStandard DeethylatrazineVaries by lot (check certificate)Solution100 µg/mL in AcetonitrileVaries by lotISO 17034, ISO/IEC 17025

Table 3: Certified Reference Materials for Deisopropylatrazine (DIA)

SupplierProduct Name/NumberPurity (%)FormatConcentrationUncertaintyISO Accreditations
Sigma-Aldrich Atrazine-desisopropylVaries by lot (check certificate)Neat-Varies by lotISO 17034, ISO/IEC 17025
LGC Standards Atrazine-desisopropyl, DRE-C10328000Varies by lot (check certificate)Neat-Varies by lotISO 17034
AccuStandard DeisopropylatrazineVaries by lot (check certificate)Solution100 µg/mL in AcetonitrileVaries by lotISO 17034, ISO/IEC 17025

Table 4: Certified Reference Materials for Diaminochloroatrazine (DACT)

SupplierProduct Name/NumberPurity (%)FormatConcentrationUncertaintyISO Accreditations
LGC Standards Atrazine-desethyl-desisopropyl, DRE-C10327000Varies by lot (check certificate)Neat-Varies by lotISO 17034
AccuStandard 2,4-Diamino-6-chloro-s-triazineVaries by lot (check certificate)Solution100 µg/mL in MethanolVaries by lotISO 17034, ISO/IEC 17025

Experimental Protocols

Accurate quantification of atrazine and its metabolites necessitates robust analytical methodologies. Below are detailed protocols for two common analytical techniques.

Experimental Protocol 1: Analysis of Atrazine and Metabolites in Water by LC-MS/MS

This method is suitable for the determination of atrazine and its dealkylated chlorotriazine metabolites in ground, surface, and deionized water.

1. Sample Preparation:

  • Acidify water samples to a pH of 3-4.

  • Load the sample onto two solid-phase extraction (SPE) cartridges in series: a C18 cartridge followed by a C18/cation exchange mixed-mode polymeric phase cartridge.[1]

  • Elute the analytes from each cartridge separately.

  • Pool and concentrate the eluted fractions.[1]

2. Instrumental Analysis:

  • Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of methanol and water containing a suitable modifier (e.g., formic acid or ammonium acetate).

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode.[1]

3. Quality Control:

  • The lower limit of method validation is typically around 0.10 µg/L for atrazine and its primary metabolites.[1]

  • Mean procedural recoveries should be in the range of 95-100% with standard deviations below 10%.[1]

Experimental Protocol 2: Analysis of Atrazine and Metabolites in Soil by QuEChERS and GC-MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides from complex matrices like soil.

1. Sample Extraction (QuEChERS):

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute and centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant.

  • Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

  • Vortex and centrifuge.

3. Instrumental Analysis:

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Injection: Inject the cleaned-up extract into the GC-MS.

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

  • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Visualizations

Atrazine Metabolic Pathway

The following diagram illustrates the primary metabolic degradation pathway of atrazine.

Atrazine_Metabolism Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA Dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA Dealkylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis DACT Diaminochloroatrazine (DACT) DEA->DACT Dealkylation DIA->DACT Dealkylation

Caption: Metabolic pathway of atrazine to its main metabolites.

Experimental Workflow for CRM-Based Analysis

This diagram outlines the typical workflow for the analysis of atrazine and its metabolites using certified reference materials.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM Certified Reference Material (Atrazine & Metabolites) Spike Sample Spiking / Calibration Standard Preparation CRM->Spike Sample Environmental Sample (Water/Soil) Sample->Spike Extraction Sample Extraction (SPE or QuEChERS) Spike->Extraction Instrument Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Instrument Quant Quantification & Data Analysis Instrument->Quant Report Reporting of Results Quant->Report

Caption: Workflow for analyzing atrazine using CRMs.

References

Detecting Atrazine in Drinking Water: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atrazine, a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane, is a common contaminant in drinking water sources. Due to its potential adverse health effects, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established a maximum contaminant level (MCL) for atrazine in drinking water, which is currently set at 3 parts per billion (ppb) or 3 µg/L.[1][2] This guide provides a comprehensive comparison of the most common analytical methods for the detection and quantification of atrazine in drinking water: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). This guide is intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for atrazine analysis.

Comparison of Analytical Methods

The choice of an analytical method for atrazine detection depends on various factors, including the required sensitivity, specificity, sample throughput, cost, and available expertise. The following table summarizes the key performance characteristics of the four most prevalent methods.

Analytical Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Key Advantages Key Disadvantages
GC-MS 0.002 - 0.05 µg/L[3]0.05 - 0.1 µg/LHigh specificity and sensitivity; well-established methods (e.g., EPA Method 525.2).[3]Requires derivatization for some compounds; can be time-consuming.
HPLC-UV ~0.5 µg/L (on-column)Varies, typically higher than MS methodsRelatively low cost; simple to operate.Lower sensitivity and specificity compared to MS methods; susceptible to matrix interference.
LC-MS/MS 0.01 - 0.05 µg/L0.02 - 0.5 µg/LHigh sensitivity and specificity; no derivatization required; suitable for a wide range of compounds.[4]Higher equipment and maintenance costs.
ELISA 0.01 - 0.04 µg/L~0.03 - 0.1 µg/LHigh throughput; rapid and cost-effective screening tool; simple procedure.Potential for cross-reactivity with structurally similar compounds; results may need confirmation by a chromatographic method.

Experimental Workflow

The general workflow for the analysis of atrazine in a water sample involves several key stages, from sample collection to data interpretation. The specific steps may vary depending on the chosen analytical method.

Atrazine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection 1. Sample Collection (Amber Glass Bottle) Preservation 2. Preservation (e.g., chilling, dechlorination) SampleCollection->Preservation Extraction 3. Extraction (if required) (e.g., SPE, LLE) Preservation->Extraction ELISA ELISA Preservation->ELISA Direct Analysis (often) Concentration 4. Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration GCMS GC-MS Concentration->GCMS 5. Instrumental Analysis HPLC HPLC-UV Concentration->HPLC 5. Instrumental Analysis LCMSMS LC-MS/MS Concentration->LCMSMS 5. Instrumental Analysis Quantification 6. Quantification (Calibration Curve) GCMS->Quantification HPLC->Quantification LCMSMS->Quantification ELISA->Quantification Interpretation 7. Data Interpretation & Reporting Quantification->Interpretation

Caption: General experimental workflow for atrazine analysis in water samples.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited for each of the four analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) - Based on EPA Method 525.2

This method involves the extraction of atrazine from water using a solid-phase extraction (SPE) cartridge followed by analysis with a GC-MS system.

a. Sample Preparation (Solid-Phase Extraction)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped analytes from the cartridge with two 5 mL portions of ethyl acetate.

  • Drying and Concentration: Dry the eluate by passing it through a small column containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Analysis

  • Instrument Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program: Initial temperature of 60°C for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for atrazine (quantification ion m/z 200, qualifier ions m/z 215 and 173).

c. Calibration

Prepare a series of calibration standards of atrazine in ethyl acetate (e.g., 0.1, 0.5, 1, 5, 10 µg/L). Analyze these standards under the same GC-MS conditions as the samples to generate a calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a simpler, though less sensitive, alternative to GC-MS and LC-MS/MS.

a. Sample Preparation

For drinking water with low turbidity, direct injection may be possible. For samples with potential interferences, a solid-phase extraction step similar to the one described for GC-MS can be used to clean up and concentrate the sample.

b. HPLC-UV Analysis

  • Instrument Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20-100 µL.

    • UV Detector: Wavelength set at 220 nm.

c. Calibration

Prepare a series of atrazine calibration standards in the mobile phase. Analyze these standards to construct a calibration curve by plotting the peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Based on EPA Method 536

This method offers high sensitivity and specificity and often allows for direct injection of water samples.

a. Sample Preparation

  • Sample Preservation: To a 1 L water sample, add a dechlorinating agent (e.g., sodium sulfite) and a preservative (e.g., sodium omadine) to prevent microbial degradation.

  • Direct Injection: For many drinking water samples, no further preparation is needed. Simply transfer an aliquot of the preserved sample into an autosampler vial.

b. LC-MS/MS Analysis

  • Instrument Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).

    • Mobile Phase: Gradient elution using a mixture of water and methanol, both containing a small amount of an additive like ammonium acetate or formic acid to enhance ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10-50 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for atrazine for quantification and confirmation.

c. Calibration

Prepare calibration standards in reagent water and treat them in the same manner as the samples. The use of an isotopically labeled internal standard (e.g., atrazine-d5) is recommended to correct for matrix effects and variations in instrument response.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective screening method based on antigen-antibody reactions.

a. Assay Procedure (General Steps for a Competitive ELISA)

  • Reagent Preparation: Prepare wash buffers, standards, and controls as per the kit manufacturer's instructions.

  • Sample/Standard Addition: Add a specific volume of the standards, controls, and water samples to the antibody-coated microtiter plate wells.

  • Enzyme Conjugate Addition: Add the atrazine-enzyme conjugate to each well. This will compete with the atrazine in the sample for binding to the antibodies.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Washing: Wash the plate several times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add a chromogenic substrate to each well. The enzyme bound to the plate will catalyze a color change.

  • Stopping the Reaction: After a specific incubation time, add a stop solution to halt the color development.

  • Reading the Results: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm). The color intensity is inversely proportional to the atrazine concentration.

b. Calibration

A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of atrazine in the samples is then determined by interpolating from this curve.

References

A Comparative Guide to the Robustness of Atrazine Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of the herbicide atrazine is critical in environmental monitoring, food safety, and toxicological studies. The robustness of the analytical method employed is paramount to ensure data quality and reproducibility. This guide provides a comparative assessment of three widely used analytical methods for atrazine determination: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of GC-MS, LC-MS/MS, and ELISA for atrazine analysis in various matrices.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.002 µg/g (soil)[1], 0.050 ng[2]0.01 ng/mL (water)[3]0.018-0.021 µg/L (soil)[4], 1 ng/L (water)[5]
Limit of Quantification (LOQ) 0.10 ppb (water), 0.05 ppb (water)0.25 ng/mL (water)0.03 µg/L (drinking water)
Recovery 85-110% (water), 87.9% (soil), 90-98% (water)96.5% (water)Good accuracy and precision
Precision (RSD) <20%<15%Good accuracy and precision
Matrix Water, Soil, Biological SamplesWater, UrineWater, Soil
Selectivity/Specificity HighVery HighPotential for cross-reactivity with related triazines
Throughput ModerateHighHigh
Cost HighHighLow
Experimental Workflow Overview

The general workflow for assessing the robustness of an atrazine analytical method involves several key stages, from sample collection to data analysis.

Atrazine Analytical Method Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_data Data Analysis SampleCollection Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE, LLE) SampleCollection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Concentration->GCMS LCMSMS LC-MS/MS Concentration->LCMSMS ELISA ELISA Concentration->ELISA Quantification Quantification GCMS->Quantification LCMSMS->Quantification ELISA->Quantification Linearity Linearity Reporting Reporting Linearity->Reporting LOD_LOQ LOD & LOQ LOD_LOQ->Reporting Accuracy Accuracy (Recovery) Accuracy->Reporting Precision Precision (Repeatability) Precision->Reporting Robustness Robustness Robustness->Reporting Quantification->Linearity Quantification->LOD_LOQ Quantification->Accuracy Quantification->Precision Quantification->Robustness

Caption: General workflow for atrazine analytical method assessment.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Atrazine in Water

This protocol is based on established EPA methods and common laboratory practices.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 200 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Cartridge Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the trapped atrazine from the cartridge with 5 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Analysis

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for atrazine (e.g., m/z 200, 215).

    • Mass Range: Scan from m/z 50 to 300 for qualitative confirmation if needed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Atrazine in Water

This protocol is adapted from common methods for pesticide analysis in water.

a. Sample Preparation (Direct Injection)

  • Filtration: Filter the water sample through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: If high concentrations of atrazine are expected, dilute the sample with deionized water.

  • Internal Standard: Add an internal standard (e.g., atrazine-d5) to the sample.

b. LC-MS/MS Analysis

  • Injection: Inject 10 µL of the prepared sample into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for atrazine (e.g., Q1: 216.1 -> Q3: 174.1 and Q1: 216.1 -> Q3: 104.1).

    • Collision Energy and other parameters: Optimize for the specific instrument.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Atrazine in Water

This protocol outlines a general procedure for a competitive ELISA, specific kit instructions should always be followed.

a. Sample Preparation

  • Filtration: Filter water samples to remove any suspended solids.

  • Dilution: Dilute samples as necessary to fall within the assay's linear range.

b. ELISA Procedure

  • Standard and Sample Addition: Add standards, controls, and samples to the antibody-coated microtiter plate wells.

  • Enzyme Conjugate Addition: Add the atrazine-enzyme conjugate to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for competitive binding.

  • Washing: Wash the plate several times with a wash buffer to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate to each well.

  • Incubation: Incubate the plate for a set time to allow for color development. The intensity of the color is inversely proportional to the atrazine concentration.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Calculation: Calculate the atrazine concentration in the samples based on the standard curve.

Logical Relationship of Method Choice

The selection of an appropriate analytical method depends on various factors, including the research question, required sensitivity, sample matrix, and available resources.

Method Selection Logic Start Start: Need to measure Atrazine HighThroughput High-Throughput Screening? Start->HighThroughput HighSensitivity High Sensitivity & Specificity Required? HighThroughput->HighSensitivity No ELISA Choose ELISA HighThroughput->ELISA Yes Confirmation Confirmatory Analysis Needed? HighSensitivity->Confirmation No LCMSMS Choose LC-MS/MS HighSensitivity->LCMSMS Yes Confirmation->ELISA No GCMS Choose GC-MS Confirmation->GCMS Yes

Caption: Decision tree for selecting an atrazine analytical method.

References

A Comparative Guide to Solid Phase Extraction (SPE) Cartridges for Triazine Herbicide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used Solid Phase Extraction (SPE) cartridges for the extraction of triazine herbicides from various sample matrices. The selection of an appropriate SPE sorbent is critical for achieving high recovery, and clean extracts, and ensuring accurate quantification of these widely used pesticides. This document summarizes performance data from various studies and provides detailed experimental protocols to assist researchers in selecting the optimal SPE cartridge for their specific analytical needs.

Performance Comparison of SPE Cartridges

The efficiency of triazine herbicide extraction is highly dependent on the choice of the SPE sorbent. The following table summarizes the performance of different SPE cartridges based on reported recovery rates for various triazine compounds. It is important to note that recovery can be influenced by the specific analyte, sample matrix, and the detailed experimental protocol used.

SPE Cartridge TypeSorbent MaterialTriazine HerbicidesSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Styre Screen® HL DVB Polymeric (Divinylbenzene)Atrazine, Simazine, Propazine, etc.Water85.5 - 120< 7.3[1]
Oasis HLB Hydrophilic-Lipophilic Balanced CopolymerSimazine, Cyanazine, Atrazine, DesethylatrazineWater> 80< 20
ENVI-Carb Graphitized Carbon BlackAtrazine and metabolitesWater95.5 - 109.04.4 - 17.5[2]
C18 Silica-based OctadecylAtrazine, Simazine, AmetrynHuman Urine70 - 822.2 - 15[3]
C18 Silica-based OctadecylAtrazine and metabolitesWater95 - 1005.5 - 10[2]
Isolute Triazine (C18) C18 bonded silicaTriazines and degradation productsWater> 60< 10
Molecularly Imprinted Polymer (MIP) Acrylate-based polymerAtrazine, Terbuthylazine, Acetochlor, AlachlorCannabis Bud76.4 - 85.0N/A

Note: The performance of SPE cartridges can vary based on the specific experimental conditions. The data presented here is for comparative purposes. N/A indicates that the data was not available in the cited source.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for triazine herbicide extraction using different SPE cartridges.

Protocol 1: Polymeric Sorbent (Styre Screen® HL DVB) for Water Samples
  • Sample Preparation: Adjust a 1 L water sample to pH 7.

  • Cartridge Conditioning:

    • Wash the cartridge with 3 x 5 mL of dichloromethane (DCM).

    • Condition with 2 x 5 mL of methanol.

    • Equilibrate with 2 x 5 mL of deionized water.

  • Sample Loading: Load the sample onto the cartridge at a flow rate of approximately 15 mL/min.

  • Cartridge Drying: Dry the cartridge under full vacuum for 10 minutes.

  • Elution:

    • Rinse the sample bottle with 5 mL of acetone and pass it through the cartridge.

    • Repeat the rinse with 10 mL of DCM.

    • Elute the retained analytes with an additional 5 mL of DCM.

  • Post-Elution: Dry the eluate with anhydrous sodium sulfate, concentrate under a nitrogen stream, and reconstitute in a suitable solvent for analysis.

Protocol 2: Hydrophilic-Lipophilic Balanced (Oasis HLB) for Water Samples
  • Cartridge Conditioning:

    • Precondition the Oasis HLB cartridge with small volumes of methanol.

    • Equilibrate with HPLC-grade water.

  • Sample Loading: Pass 500 mL of the water sample through the cartridge.

  • Cartridge Drying: Dry the cartridge with a stream of nitrogen gas.

  • Elution: Elute the triazine herbicides with methanol.

  • Post-Elution: Evaporate the eluate to 0.5 mL for subsequent analysis by Gas Chromatography with a Nitrogen Phosphorus Detector (NPD).

Protocol 3: C18 Cartridge for Human Urine Samples
  • Sample Preparation: Precipitate proteins in the urine sample with acetonitrile (1:2 v/v), centrifuge, and dilute the supernatant to 20 mL with Milli-Q water.

  • Cartridge Conditioning:

    • Condition the C18 cartridge with 10 mL of methanol.

    • Equilibrate with 5 mL of Milli-Q water.

  • Sample Loading: Percolate the prepared sample through the cartridge at a rate of 3 mL/min.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water.

  • Cartridge Drying: Dry the sorbent bed under vacuum for 3 minutes.

  • Elution: Elute the analytes with 3 mL of chloroform.

  • Post-Elution: Evaporate the solvent to dryness under a nitrogen stream and dissolve the residue in 200 µL of acetonitrile for HPLC analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for Solid Phase Extraction of triazine herbicides.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Water) pH_Adjust pH Adjustment (if necessary) Sample->pH_Adjust Condition 1. Cartridge Conditioning (e.g., Methanol, Water) Load 2. Sample Loading Condition->Load Wash 3. Washing (Remove Interferences) Load->Wash Elute 4. Elution (e.g., DCM, Methanol) Wash->Elute Concentrate Concentration & Reconstitution Elute->Concentrate Analysis Instrumental Analysis (e.g., GC-MS, HPLC) Concentrate->Analysis

Caption: General workflow for triazine herbicide extraction using SPE.

Concluding Remarks

The choice of SPE cartridge for triazine herbicide extraction depends on several factors, including the specific triazines of interest, the sample matrix, and the desired level of cleanup.

  • Polymeric sorbents , such as Oasis HLB and Styre Screen® HL DVB, often provide high and reproducible recoveries for a broad range of triazines from aqueous samples.

  • C18 cartridges are a cost-effective and widely used option, demonstrating good performance for both environmental and biological samples. However, breakthrough of more polar metabolites can be a concern.

  • Graphitized carbon black (GCB) cartridges, like ENVI-Carb, can offer excellent retention and high recoveries, particularly for a range of triazine herbicides and their metabolites.

  • Molecularly Imprinted Polymers (MIPs) are a more recent development that offers high selectivity for specific target analytes, which can be advantageous for complex matrices.

Researchers should validate their chosen SPE method for their specific application to ensure optimal performance. This guide serves as a starting point for method development and cartridge selection in the analysis of triazine herbicides.

References

Safety Operating Guide

Proper Disposal of Hydroxy Atrazine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Hydroxy Atrazine-d5, a deuterated metabolite of the herbicide Atrazine. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Safety and Regulatory Overview

Before handling this compound, it is crucial to be aware of the necessary personal protective equipment (PPE) and the regulatory landscape governing its disposal. While Atrazine is classified as a slightly toxic, restricted-use pesticide, its waste does not always fall under specific hazardous waste disposal procedures according to the EPA's Resource Conservation and Recovery Act (RCRA) listings.[1] However, all waste disposal must conform to local, state, and federal regulations.[2][3]

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant, such as nitrile.[4]To prevent skin contact. Change gloves immediately if contaminated.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if dust formation is possible).To prevent inhalation, especially when handling the solid form.

Table 2: Regulatory and Hazard Information

ParameterDetailsSource
Federal Regulations Disposal is governed by the Resource Conservation and Recovery Act (RCRA).EPA
Waste Classification Atrazine is considered toxicity class III (slightly toxic). Not typically listed as hazardous waste unless mixed with other substances or specific state regulations apply.EPA
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.Safety Data Sheets
Compatibility Incompatible with strong acids, bases, and oxidizing agents.Safety Data Sheets

Primary Disposal Procedure: Preparing Waste for Licensed Disposal

The most secure and compliant method for disposing of this compound is through an approved waste disposal facility or a licensed chemical waste contractor. Laboratory personnel should not attempt to dispose of this chemical down the sanitary sewer or in regular trash.

Step 1: Waste Segregation

  • Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions.

  • Keep solid and liquid waste in separate, clearly marked containers.

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection. Ensure the container can be tightly sealed.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other components of the waste mixture.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide the waste manifest with all required information about the chemical composition.

cluster_prep Waste Preparation cluster_storage Storage & Collection start Start: Generate This compound Waste segregate Step 1: Segregate Waste (Solid vs. Liquid) start->segregate container Step 2: Select & Label Compatible Container segregate->container store Step 3: Store in Designated Secure Area container->store contact_ehs Step 4: Contact EHS for Professional Disposal store->contact_ehs end End: Waste Collected by Licensed Contractor contact_ehs->end

Caption: Workflow for preparing this compound for disposal.

Experimental Protocol: Handling Small Spills

In the event of a small laboratory spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

Objective: To safely clean and decontaminate a small spill of solid or liquid this compound.

Materials:

  • Personal Protective Equipment (PPE): 2 pairs of nitrile gloves, safety goggles, lab coat.

  • Spill control materials: Absorbent pads or material (for liquids), plastic dustpan and brush (for solids).

  • Decontamination solution: Soap and water.

  • Sealable plastic bags or a designated hazardous waste container.

Procedure:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity.

    • If the substance is in solid form and there is a risk of airborne dust, evacuate the area and ensure proper ventilation before proceeding.

  • Don Appropriate PPE:

    • Put on two pairs of nitrile gloves, a lab coat, and safety goggles.

  • Contain and Clean the Spill:

    • For Solid Spills: Gently sweep the material into a plastic dustpan to avoid creating dust. Place the collected solid into a sealable bag or a labeled waste container.

    • For Liquid Spills: Cover the spill with an inert absorbent material. Allow it to be fully absorbed, then carefully scoop the material into a sealable bag or waste container.

  • Decontaminate the Area:

    • Wash the spill area thoroughly with soap and water.

    • Wipe the area dry with paper towels.

  • Dispose of Contaminated Materials:

    • Place all used absorbent materials, contaminated gloves, and paper towels into the same hazardous waste container as the spilled chemical.

    • Seal the container and label it appropriately for disposal through your institution's EHS office.

  • Personal Decontamination:

    • Remove PPE carefully, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water.

spill Spill Occurs secure 1. Secure Area & Alert Others spill->secure ppe 2. Don Full PPE secure->ppe contain 3. Contain Spill (Absorb or Sweep) ppe->contain decon_area 4. Decontaminate Area with Soap & Water contain->decon_area dispose 5. Dispose of all Contaminated Materials decon_area->dispose decon_self 6. Personal Decontamination (Remove PPE, Wash Hands) dispose->decon_self

Caption: Step-by-step procedure for small spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Atrazine-d5
Reactant of Route 2
Reactant of Route 2
Hydroxy Atrazine-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.